molecular formula C38H66N7O18P3S B15550609 3-Oxo-15-methylhexadecanoyl-CoA

3-Oxo-15-methylhexadecanoyl-CoA

Cat. No.: B15550609
M. Wt: 1034.0 g/mol
InChI Key: RNYKJLHCAKTRHT-KMQDIOQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-15-methylhexadecanoyl-CoA is a useful research compound. Its molecular formula is C38H66N7O18P3S and its molecular weight is 1034.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H66N7O18P3S

Molecular Weight

1034.0 g/mol

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-methyl-3-oxohexadecanethioate

InChI

InChI=1S/C38H66N7O18P3S/c1-25(2)14-12-10-8-6-5-7-9-11-13-15-26(46)20-29(48)67-19-18-40-28(47)16-17-41-36(51)33(50)38(3,4)22-60-66(57,58)63-65(55,56)59-21-27-32(62-64(52,53)54)31(49)37(61-27)45-24-44-30-34(39)42-23-43-35(30)45/h23-25,27,31-33,37,49-50H,5-22H2,1-4H3,(H,40,47)(H,41,51)(H,55,56)(H,57,58)(H2,39,42,43)(H2,52,53,54)/t27-,31-,32-,33+,37-/m0/s1

InChI Key

RNYKJLHCAKTRHT-KMQDIOQZSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Role and Metabolic Fate of 3-Oxo-15-methylhexadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological role of 3-Oxo-15-methylhexadecanoyl-CoA, a key intermediate in the catabolism of 15-methylhexadecanoic acid, a branched-chain fatty acid (BCFA). While direct experimental data on this compound is limited, its metabolic significance can be inferred from the well-established principles of fatty acid β-oxidation and the known functions of BCFAs. This document details the presumed metabolic pathway, summarizes analogous quantitative data for the enzymes involved, provides detailed experimental protocols for studying its metabolism, and includes visualizations of the pertinent biochemical processes.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on the carbon chain. They are commonly found in bacteria, dairy products, and the vernix caseosa of human infants. BCFAs play several crucial roles in biology, including influencing the fluidity of cell membranes, participating in various metabolic pathways, and modulating the immune system. 15-methylhexadecanoic acid, an iso-fatty acid, is a C17 BCFA that serves as the precursor to this compound. The breakdown of such fatty acids is essential for energy homeostasis, particularly in specific tissues and under certain physiological conditions.

Predicted Metabolic Pathway of 15-Methylhexadecanoic Acid

The catabolism of 15-methylhexadecanoic acid is presumed to occur via the mitochondrial β-oxidation pathway. Due to the methyl group being on the penultimate carbon (iso-position), the initial cycles of β-oxidation are expected to proceed in a manner analogous to that of straight-chain fatty acids. This compound is a critical intermediate in the third step of each β-oxidation cycle.

The overall process involves four key enzymatic reactions per cycle:

  • Dehydrogenation: 15-Methylhexadecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons and forming 2-enoyl-15-methylhexadecanoyl-CoA.

  • Hydration: The resulting enoyl-CoA is hydrated by enoyl-CoA hydratase to form 3-Hydroxy-15-methylhexadecanoyl-CoA.

  • Dehydrogenation: 3-Hydroxy-15-methylhexadecanoyl-CoA is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to produce This compound .

  • Thiolysis: Finally, this compound is cleaved by β-ketoacyl-CoA thiolase, yielding acetyl-CoA and a shortened 13-methyltetradecanoyl-CoA, which then re-enters the β-oxidation spiral.

This cycle repeats until the final few carbons, where the metabolism of the resulting short, branched-chain acyl-CoA may require enzymes with specificities for these structures.

Visualizing the Pathway

Beta_Oxidation_of_15_Methylhexadecanoyl_CoA cluster_0 Mitochondrial Matrix mol1 15-Methylhexadecanoyl-CoA mol2 2-Enoyl-15-methylhexadecanoyl-CoA mol1->mol2 Acyl-CoA Dehydrogenase (FAD -> FADH2) mol3 3-Hydroxy-15-methylhexadecanoyl-CoA mol2->mol3 Enoyl-CoA Hydratase (H2O) mol4 This compound mol3->mol4 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) mol5 13-Methyltetradecanoyl-CoA mol4->mol5 β-Ketoacyl-CoA Thiolase (CoA-SH) mol6 Acetyl-CoA mol4->mol6 Next Cycle Next Cycle mol5->Next Cycle

Caption: Predicted β-oxidation pathway of 15-Methylhexadecanoyl-CoA.

Enzymology and Quantitative Data

EnzymeEC NumberSubstrate Analogs & Activity
Acyl-CoA Dehydrogenase 1.3.8.7 (LCAD)Human long-chain acyl-CoA dehydrogenase (LCAD) has been shown to have a broad substrate binding cavity, allowing it to accommodate bulky substrates, including branched-chain acyl-CoAs.[1]
1.3.8.1 (ACADSB)Short/branched chain acyl-CoA dehydrogenase (ACADSB) displays activity towards short branched-chain acyl-CoAs.
Enoyl-CoA Hydratase 4.2.1.17This enzyme generally has broad substrate specificity and is expected to act on 2-enoyl-15-methylhexadecanoyl-CoA.
3-Hydroxyacyl-CoA Dehydrogenase 1.1.1.35Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) shows a preference for short-chain methyl-branched acyl-CoAs.
β-Ketoacyl-CoA Thiolase 2.3.1.16Thiolases also exhibit chain-length specificity, and different isoforms are responsible for degrading long, medium, and short-chain ketoacyl-CoAs.

Experimental Protocols

Investigating the biological role of this compound necessitates robust experimental methodologies. The following protocols are adapted from established methods for studying fatty acid oxidation and can be tailored for 15-methylhexadecanoic acid.

In Vitro β-Oxidation Assay with Radiolabeled Substrate

This assay measures the rate of β-oxidation by quantifying the production of radiolabeled acetyl-CoA from a radiolabeled fatty acid substrate.

Materials:

  • [1-¹⁴C]15-Methylhexadecanoic acid (custom synthesis may be required)

  • Isolated mitochondria or cell homogenates

  • Reaction buffer (containing L-carnitine, CoA, ATP, NAD+, FAD)

  • Perchloric acid

  • Ion-exchange chromatography column

  • Scintillation fluid and counter

Procedure:

  • Synthesize [1-¹⁴C]15-Methylhexadecanoyl-CoA from [1-¹⁴C]15-Methylhexadecanoic acid.

  • Incubate isolated mitochondria or cell homogenates with the radiolabeled substrate in the reaction buffer at 37°C.

  • Stop the reaction at various time points by adding perchloric acid.

  • Separate the unreacted substrate from the radiolabeled acetyl-CoA using ion-exchange chromatography.

  • Quantify the amount of radiolabeled acetyl-CoA produced using a scintillation counter.

  • Normalize the results to the protein concentration of the mitochondrial or cell preparation.

Analysis of β-Oxidation Intermediates by Mass Spectrometry

This method allows for the identification and quantification of the intermediates in the β-oxidation pathway, providing a detailed snapshot of the metabolic process.

Materials:

  • Stable isotope-labeled 15-methylhexadecanoic acid (e.g., [d₃]-15-methylhexadecanoic acid)

  • Cultured fibroblasts or other relevant cell lines

  • L-carnitine

  • Tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Incubate cultured cells with the stable isotope-labeled fatty acid and L-carnitine.

  • After incubation, extract the acylcarnitines from the cells and culture medium.

  • Analyze the acylcarnitine profile by tandem mass spectrometry.[2]

  • Identify and quantify the labeled intermediates, including 15-methylhexadecanoylcarnitine and its shorter-chain products.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_assay In Vitro β-Oxidation Assay cluster_ms Mass Spectrometry Analysis start [14C]15-Methylhexadecanoic Acid step1 Incubate with Mitochondria/Cell Homogenate start->step1 step2 Stop Reaction (Perchloric Acid) step1->step2 step3 Separate Intermediates (Chromatography) step2->step3 end Quantify [14C]Acetyl-CoA (Scintillation Counting) step3->end start_ms Stable Isotope-Labeled 15-Methylhexadecanoic Acid step1_ms Incubate with Cultured Cells start_ms->step1_ms step2_ms Extract Acylcarnitines step1_ms->step2_ms end_ms Analyze by LC-MS/MS step2_ms->end_ms

Caption: Workflow for studying the metabolism of 15-methylhexadecanoic acid.

Potential Signaling Roles and Future Directions

Intermediates of fatty acid metabolism can act as signaling molecules. For instance, acyl-CoAs can allosterically regulate enzymes and transcription factors. While no specific signaling role for this compound has been identified, its accumulation or depletion could potentially impact cellular processes.

Future research should focus on:

  • Directly measuring the kinetic parameters of β-oxidation enzymes with 15-methylhexadecanoyl-CoA and its derivatives.

  • Investigating the complete catabolic pathway of 15-methylhexadecanoic acid, particularly the fate of the final branched-chain acyl-CoA.

  • Exploring potential regulatory roles of this compound in cellular signaling.

Conclusion

This compound is a predicted, yet currently understudied, intermediate in the β-oxidation of the branched-chain fatty acid 15-methylhexadecanoic acid. Based on our understanding of fatty acid metabolism, it plays a crucial role in the energy-yielding breakdown of this BCFA. The experimental approaches outlined in this guide provide a framework for elucidating the precise biological function and metabolic fate of this molecule, which will contribute to a more comprehensive understanding of branched-chain fatty acid metabolism and its implications for health and disease.

References

An In-depth Technical Guide on 3-Oxo-15-methylhexadecanoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-15-methylhexadecanoyl-CoA is a key intermediate in the catabolism of 15-methylhexadecanoic acid, an iso-branched-chain fatty acid (BCFA). As with other fatty acids, its metabolism is crucial for cellular energy homeostasis. BCFAs, in particular, play significant roles in membrane fluidity and have been implicated in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the putative metabolic fate of this compound, detailed experimental protocols for its analysis, and quantitative data from analogous compounds to facilitate further research and drug development endeavors.

Introduction to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids are primarily derived from dietary sources, particularly ruminant meat and dairy products, and are also synthesized by bacteria.[1] Their metabolism differs slightly from that of straight-chain fatty acids. The position of the methyl branch determines the metabolic pathway and the resulting products. For iso-fatty acids like 15-methylhexadecanoic acid, which has a methyl group on the penultimate carbon, the degradation largely follows the classical β-oxidation pathway until a branched intermediate is formed.

Putative Metabolic Pathway of 15-Methylhexadecanoic Acid

The degradation of 15-methylhexadecanoic acid is expected to proceed through the mitochondrial β-oxidation pathway. The process begins with the activation of the fatty acid to its CoA ester, followed by a series of enzymatic reactions.

Step 1: Activation of 15-Methylhexadecanoic Acid

Prior to entering the mitochondria, 15-methylhexadecanoic acid is activated in the cytoplasm by long-chain acyl-CoA synthetase (ACS) to form 15-methylhexadecanoyl-CoA. This reaction requires ATP and coenzyme A.

Step 2: Mitochondrial β-Oxidation

15-methylhexadecanoyl-CoA undergoes several cycles of β-oxidation. Each cycle consists of four enzymatic reactions:

  • Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond.

  • Hydration by enoyl-CoA hydratase.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, forming the 3-ketoacyl-CoA intermediate.

  • Thiolytic cleavage by 3-ketoacyl-CoA thiolase.

After several cycles of β-oxidation, the intermediate This compound is formed.

Step 3: Thiolytic Cleavage of this compound

This is the final step of the β-oxidation cycle for this specific intermediate. The enzyme 3-ketoacyl-CoA thiolase catalyzes the cleavage of this compound, yielding acetyl-CoA and 13-methyltetradecanoyl-CoA .[2][3] The resulting 13-methyltetradecanoyl-CoA can then undergo further rounds of β-oxidation. The final products of the complete oxidation of 15-methylhexadecanoic acid are several molecules of acetyl-CoA and one molecule of isovaleryl-CoA.

fatty_acid_metabolism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria 15-Methylhexadecanoic_acid 15-Methylhexadecanoic Acid 15-Methylhexadecanoyl_CoA 15-Methylhexadecanoyl-CoA 15-Methylhexadecanoic_acid->15-Methylhexadecanoyl_CoA Acyl-CoA Synthetase (ATP, CoA-SH) Beta_Oxidation β-Oxidation Cycles 15-Methylhexadecanoyl_CoA->Beta_Oxidation 3_Oxo_15_methylhexadecanoyl_CoA This compound Beta_Oxidation->3_Oxo_15_methylhexadecanoyl_CoA Acetyl_CoA Acetyl-CoA 3_Oxo_15_methylhexadecanoyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase (CoA-SH) 13_Methyltetradecanoyl_CoA 13-Methyltetradecanoyl-CoA 3_Oxo_15_methylhexadecanoyl_CoA->13_Methyltetradecanoyl_CoA 3-Ketoacyl-CoA Thiolase (CoA-SH) Further_Oxidation Further β-Oxidation 13_Methyltetradecanoyl_CoA->Further_Oxidation

Putative metabolic pathway of 15-methylhexadecanoic acid.

Quantitative Data

Table 1: Representative Kinetic Parameters for 3-Ketoacyl-CoA Thiolase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
3-Oxopalmitoyl-CoARat Liver Peroxisomes5.518.2[4]
3-Oxostearoyl-CoARat Liver Peroxisomes4.816.5[4]
3-Oxomyristoyl-CoARat Liver Peroxisomes3.222.1[4]

Note: These values are for straight-chain acyl-CoAs and should be considered as approximations for the branched-chain equivalent.

The cellular concentrations of long-chain acyl-CoAs are generally low, in the nanomolar range, and are tightly regulated.[5]

Experimental Protocols

The analysis of long-chain acyl-CoAs like this compound requires sensitive and specific analytical methods due to their low abundance and complex cellular matrix.

Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs.

Objective: To extract and quantify this compound from biological samples.

Materials:

  • Biological tissue or cells

  • Phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • Organic solvents: Isopropanol (B130326), Acetonitrile (ACN)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Internal standards (e.g., stable isotope-labeled long-chain acyl-CoAs)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

  • Sample Homogenization: Homogenize frozen tissue or cell pellets in cold phosphate buffer. Add isopropanol and continue homogenization.

  • Extraction: Extract acyl-CoAs from the homogenate using acetonitrile. Centrifuge to pellet proteins and other cellular debris.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using an SPE cartridge.

    • Condition the cartridge with methanol (B129727) and equilibrate with water.

    • Load the sample extract.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., acetonitrile/water with a small amount of acid).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, typically containing an ion-pairing agent or at a high pH to improve peak shape.[6][7]

    • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[6][7] Monitor specific precursor-to-product ion transitions for the target analyte and internal standards (Multiple Reaction Monitoring - MRM).

experimental_workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization (Buffer + Isopropanol) Sample->Homogenization Extraction Acyl-CoA Extraction (Acetonitrile) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Workflow for the analysis of long-chain acyl-CoAs.
Analysis of Fatty Acid Composition by GC-MS

To analyze the parent fatty acid, 15-methylhexadecanoic acid, gas chromatography-mass spectrometry (GC-MS) is a commonly used technique. This involves the hydrolysis of cellular lipids and derivatization of the released fatty acids to fatty acid methyl esters (FAMEs) prior to GC-MS analysis.

Signaling and Logical Relationships

The metabolism of this compound is intricately linked to the overall energy status of the cell. The products of its degradation, acetyl-CoA and propionyl-CoA (from the final isovaleryl-CoA), can enter the citric acid cycle to generate ATP. The levels of these metabolites can also influence other metabolic pathways and signaling events. For instance, an accumulation of long-chain acyl-CoAs can have regulatory effects on various enzymes and transcription factors involved in lipid metabolism.

signaling_pathway 3_Oxo_BCFA_CoA This compound Beta_Oxidation β-Oxidation 3_Oxo_BCFA_CoA->Beta_Oxidation Gene_Regulation Regulation of Gene Expression (e.g., PPARs) 3_Oxo_BCFA_CoA->Gene_Regulation Regulatory Effects Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA (from Isovaleryl-CoA) Beta_Oxidation->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA ATP_Production ATP Production TCA_Cycle->ATP_Production

Metabolic and signaling context of this compound.

Conclusion

While direct experimental data on this compound is limited, this guide provides a robust framework for its study based on established principles of branched-chain fatty acid metabolism. The putative metabolic pathway and detailed experimental protocols outlined herein offer a solid foundation for researchers and drug development professionals to investigate the role of this molecule in health and disease. Further research is warranted to elucidate the specific enzyme kinetics and cellular concentrations of this compound and to fully understand its physiological significance.

References

An In-depth Technical Guide on the Prospective Discovery and Isolation of 3-Oxo-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the discovery, isolation, or characterization of 3-Oxo-15-methylhexadecanoyl-CoA. The following technical guide is a prospective framework based on established principles of biochemistry and chemical synthesis for analogous molecules. This document is intended for researchers, scientists, and drug development professionals to provide a foundational approach for the potential identification and synthesis of this novel compound.

Introduction

This compound is a putative intermediate in the metabolism of branched-chain fatty acids. Its structure, featuring a beta-keto functional group and a methyl branch at the antepenultimate carbon, suggests a role in either the biosynthesis or degradation of iso-fatty acids. Branched-chain fatty acids are crucial components of cell membranes in many bacteria and are also found in the lipids of higher organisms, influencing membrane fluidity and other physiological properties. The study of their metabolic intermediates, such as the proposed this compound, is essential for understanding these pathways and could present opportunities for novel therapeutic interventions, particularly in the context of infectious diseases.

This guide outlines a hypothetical biosynthetic pathway, a plausible chemical synthesis route, and detailed methodologies for the isolation, purification, and characterization of this compound.

Hypothetical Biosynthetic Pathway

The biosynthesis of this compound is likely to occur as an intermediate step in the beta-oxidation of its precursor, 15-methylhexadecanoyl-CoA. This pathway mirrors the catabolism of straight-chain fatty acids. The initial step in the biosynthesis of the precursor fatty acid, 15-methylhexadecanoic acid, typically involves the use of isovaleryl-CoA, derived from the branched-chain amino acid leucine, as a starter unit for fatty acid synthesis.

The proposed pathway for the formation of this compound from 15-methylhexadecanoyl-CoA involves two enzymatic steps:

  • Dehydrogenation: 15-methylhexadecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to introduce a double bond between the alpha and beta carbons, yielding 2,3-dehydro-15-methylhexadecanoyl-CoA.

  • Hydration: The resulting enoyl-CoA is then hydrated by an enoyl-CoA hydratase to form 3-hydroxy-15-methylhexadecanoyl-CoA.

  • Oxidation: Finally, a 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, producing this compound.

Biosynthetic Pathway of this compound 15-methylhexadecanoyl-CoA 15-methylhexadecanoyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase 15-methylhexadecanoyl-CoA->Acyl-CoA_Dehydrogenase 2,3-dehydro-15-methylhexadecanoyl-CoA 2,3-dehydro-15-methylhexadecanoyl-CoA Acyl-CoA_Dehydrogenase->2,3-dehydro-15-methylhexadecanoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase 2,3-dehydro-15-methylhexadecanoyl-CoA->Enoyl-CoA_Hydratase 3-hydroxy-15-methylhexadecanoyl-CoA 3-hydroxy-15-methylhexadecanoyl-CoA Enoyl-CoA_Hydratase->3-hydroxy-15-methylhexadecanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase 3-hydroxy-15-methylhexadecanoyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase This compound This compound 3-Hydroxyacyl-CoA_Dehydrogenase->this compound

Proposed Biosynthetic Pathway

Experimental Protocols

Chemical Synthesis of this compound

The chemical synthesis of this compound can be envisioned in two main stages: the synthesis of the 3-oxo-15-methylhexadecanoic acid and its subsequent coupling with Coenzyme A.

Stage 1: Synthesis of 3-Oxo-15-methylhexadecanoic acid

A plausible route involves the condensation of a Meldrum's acid derivative with an acyl chloride, followed by hydrolysis and decarboxylation.

  • Preparation of 14-methylpentadecanoyl chloride: 14-methylpentadecanoic acid (a commercially available or readily synthesized branched-chain fatty acid) is converted to its acyl chloride using a standard chlorinating agent such as oxalyl chloride or thionyl chloride.

  • Acylation of Meldrum's acid: The acyl chloride is then reacted with Meldrum's acid in the presence of a base (e.g., pyridine) to form the acylated Meldrum's acid derivative.

  • Hydrolysis and Decarboxylation: The resulting product is subjected to acidic hydrolysis (e.g., with aqueous HCl) which leads to the hydrolysis of the dioxinane ring and subsequent decarboxylation to yield 3-oxo-15-methylhexadecanoic acid.

Stage 2: Coupling with Coenzyme A

The prepared 3-oxo-fatty acid can be coupled to Coenzyme A using a carbodiimide-mediated coupling reaction.

  • Activation of the carboxylic acid: 3-Oxo-15-methylhexadecanoic acid is activated with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.

  • Thioesterification with Coenzyme A: The activated ester is then reacted with the free thiol group of Coenzyme A (in its reduced form, CoASH) in an appropriate buffered solution (e.g., sodium bicarbonate buffer, pH ~8) to form the desired this compound.

Chemical Synthesis Workflow cluster_stage1 Stage 1: Synthesis of 3-Oxo-15-methylhexadecanoic acid cluster_stage2 Stage 2: Coupling with Coenzyme A 14-methylpentadecanoic_acid 14-methylpentadecanoic acid Acyl_chloride_formation Acyl chloride formation (e.g., Oxalyl chloride) 14-methylpentadecanoic_acid->Acyl_chloride_formation 14-methylpentadecanoyl_chloride 14-methylpentadecanoyl chloride Acyl_chloride_formation->14-methylpentadecanoyl_chloride Acylation Acylation of Meldrum's acid 14-methylpentadecanoyl_chloride->Acylation Acylated_Meldrums_acid Acylated Meldrum's acid derivative Acylation->Acylated_Meldrums_acid Hydrolysis_Decarboxylation Acidic Hydrolysis & Decarboxylation Acylated_Meldrums_acid->Hydrolysis_Decarboxylation 3-oxo-15-methylhexadecanoic_acid 3-Oxo-15-methylhexadecanoic acid Hydrolysis_Decarboxylation->3-oxo-15-methylhexadecanoic_acid 3-oxo-15-methylhexadecanoic_acid_2 3-Oxo-15-methylhexadecanoic acid Activation Activation (e.g., EDC/NHS) 3-oxo-15-methylhexadecanoic_acid_2->Activation Activated_ester NHS-activated ester Activation->Activated_ester Coupling Thioesterification Activated_ester->Coupling Coenzyme_A Coenzyme A (CoASH) Coenzyme_A->Coupling Final_Product This compound Coupling->Final_Product

Plausible Chemical Synthesis Workflow
Isolation and Purification from Biological Samples

The isolation of long-chain acyl-CoAs from biological matrices is challenging due to their low abundance and instability. A robust protocol would involve the following steps:

  • Sample Homogenization: Tissues or cells are rapidly homogenized in an acidic buffer (e.g., perchloric acid or potassium phosphate (B84403) buffer, pH 4.9) to precipitate proteins and quench enzymatic activity. Samples should be kept on ice throughout the procedure.

  • Solid-Phase Extraction (SPE): The homogenate is centrifuged, and the supernatant is subjected to solid-phase extraction. A C18 or a specific oligonucleotide-based SPE column can be used to bind the acyl-CoAs.

  • Washing: The column is washed with aqueous buffers to remove unbound contaminants.

  • Elution: The acyl-CoAs are eluted with an organic solvent mixture, such as acetonitrile/isopropanol.

  • Purification by HPLC: The eluted fraction is further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile). The fractions corresponding to the expected retention time of this compound are collected.

Characterization

The identity and purity of the isolated or synthesized this compound would be confirmed using the following analytical techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS) is the method of choice for the analysis of acyl-CoAs. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be calculated and compared with the experimental data. Tandem mass spectrometry (MS/MS) would be used to obtain fragmentation patterns, which would provide structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information. Key diagnostic signals would include the resonances for the methylene (B1212753) protons alpha to the two carbonyl groups and the characteristic signals of the Coenzyme A moiety.

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its structure and comparison with similar molecules.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₃₈H₆₆N₇O₁₈P₃SBased on the covalent structure
Monoisotopic Mass 1033.3402 DaCalculated from the atomic masses
Solubility Soluble in aqueous buffers and polar organic solventsGeneral property of acyl-CoAs
Stability Prone to hydrolysis, particularly at alkaline pHThe thioester bond is labile
UV Absorbance Maximum absorbance at ~260 nmDue to the adenine (B156593) ring of Coenzyme A

Conclusion

While the existence and biological role of this compound remain to be experimentally verified, this technical guide provides a comprehensive theoretical and methodological framework for its future investigation. The proposed biosynthetic pathway, chemical synthesis route, and analytical protocols are based on well-established scientific principles and data from closely related molecules. Researchers in the fields of biochemistry, microbiology, and drug development can utilize this guide as a starting point for the discovery and characterization of this and other novel metabolic intermediates. The successful isolation or synthesis of this compound will undoubtedly contribute to a deeper understanding of branched-chain fatty acid metabolism and may unveil new targets for therapeutic intervention.

The Metabolic Pathway of 3-Oxo-15-methylhexadecanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-15-methylhexadecanoyl-CoA is a key intermediate in the catabolism of branched-chain fatty acids, particularly in the degradation pathway of phytanic acid. This technical guide provides a comprehensive overview of the metabolic cascade leading to and involving this compound, with a focus on the core biochemical reactions, enzymatic players, and their clinical relevance. This document is intended for researchers, scientists, and professionals in drug development who are investigating lipid metabolism, inborn errors of metabolism, and related therapeutic strategies.

Core Metabolic Pathway: From Phytanic Acid to Propionyl-CoA

The metabolism of this compound is intricately linked to the breakdown of phytanic acid, a branched-chain fatty acid obtained from dietary sources such as dairy products, meat, and fish.[1] Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized through the conventional beta-oxidation pathway. Instead, it undergoes a series of preparatory reactions known as alpha-oxidation in the peroxisome.

Alpha-Oxidation of Phytanic Acid

The initial phase of phytanic acid degradation involves its conversion to pristanic acid. This process is crucial for bypassing the beta-methyl group and preparing the fatty acid for subsequent beta-oxidation.

  • Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA.[1]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated by phytanoyl-CoA hydroxylase (PHYH) , a peroxisomal enzyme.[1]

  • Cleavage: The resulting 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA.[2]

  • Oxidation: Pristanal is subsequently oxidized to pristanic acid.[1]

Peroxisomal Beta-Oxidation of Pristanic Acid

Pristanic acid, now amenable to beta-oxidation, enters a cyclical degradation pathway within the peroxisome. It is during the first cycle of this process that this compound is generated. The degradation of pristanoyl-CoA involves a series of enzymatic reactions catalyzed by specific peroxisomal enzymes. This pathway ultimately yields acetyl-CoA, propionyl-CoA, and isobutyryl-CoA.[3] After three cycles of beta-oxidation in the peroxisome, the resulting 4,8-dimethylnonanoyl-CoA is transported to the mitochondria for further oxidation.[1][4][5]

The key enzymatic steps in the peroxisomal beta-oxidation of pristanoyl-CoA are:

  • Racemization: (2R)-pristanoyl-CoA is converted to its (2S)-epimer by alpha-methylacyl-CoA racemase (AMACR) , as the subsequent oxidase is stereospecific for the (S)-isomer.

  • Oxidation: (2S)-pristanoyl-CoA is oxidized by branched-chain acyl-CoA oxidase (ACOX2) to produce 2,3-pristenoyl-CoA.[6]

  • Hydration and Dehydrogenation: This step is catalyzed by the D-bifunctional protein (DBP) , which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[2][6][7] It first hydrates 2,3-pristenoyl-CoA to 3-hydroxy-15-methylhexadecanoyl-CoA and then oxidizes it to This compound .

  • Thiolysis: The final step is the thiolytic cleavage of this compound by sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCPx) , also known as peroxisomal thiolase.[6][8] This reaction yields 4,8,12-trimethyltridecanoyl-CoA and propionyl-CoA .[6]

Subsequent cycles of beta-oxidation further shorten the acyl-CoA chain, releasing acetyl-CoA and propionyl-CoA until the final product, 4,8-dimethylnonanoyl-CoA, is formed and transported to the mitochondria.[4]

Signaling Pathways and Logical Relationships

The metabolism of phytanic and pristanic acid is regulated at the transcriptional level, with the peroxisome proliferator-activated receptor alpha (PPARα) playing a central role.[9][10] Both pristanic acid and its CoA ester are natural ligands for PPARα.[10][11] Activation of PPARα leads to the increased expression of genes encoding for the enzymes involved in peroxisomal beta-oxidation, including ACOX2 and DBP.[9][12]

cluster_diet Dietary Intake cluster_alpha_oxidation Peroxisomal Alpha-Oxidation cluster_beta_oxidation Peroxisomal Beta-Oxidation (First Cycle) cluster_regulation Transcriptional Regulation Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Pristanic Acid Pristanic Acid Phytanoyl-CoA->Pristanic Acid PHYH Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA PPARa PPARα Pristanic Acid->PPARa activates 2,3-Pristenoyl-CoA 2,3-Pristenoyl-CoA Pristanoyl-CoA->2,3-Pristenoyl-CoA ACOX2 3-Hydroxy-15-methylhexadecanoyl-CoA 3-Hydroxy-15-methylhexadecanoyl-CoA 2,3-Pristenoyl-CoA->3-Hydroxy-15-methylhexadecanoyl-CoA DBP (Hydratase) This compound This compound 3-Hydroxy-15-methylhexadecanoyl-CoA->this compound DBP (Dehydrogenase) 4,8,12-Trimethyltridecanoyl-CoA 4,8,12-Trimethyltridecanoyl-CoA This compound->4,8,12-Trimethyltridecanoyl-CoA SCPx (Thiolase) Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA SCPx (Thiolase) Further Beta-Oxidation Cycles Further Beta-Oxidation Cycles 4,8,12-Trimethyltridecanoyl-CoA->Further Beta-Oxidation Cycles PPRE PPRE PPARa->PPRE binds to ACOX2_gene ACOX2 Gene PPRE->ACOX2_gene upregulates DBP_gene DBP Gene PPRE->DBP_gene upregulates

Overview of the this compound metabolic pathway.

Quantitative Data

The plasma concentrations of phytanic acid and pristanic acid are important biomarkers for diagnosing and monitoring inherited metabolic disorders affecting this pathway.

AnalyteConditionPlasma Concentration (µmol/L)Reference
Phytanic Acid Healthy Controls< 10 - 33[1][13]
Refsum Disease992 - 6400[1]
Zellweger SyndromeElevated (age-dependent)[14][15]
Pristanic Acid Healthy ControlsVaries with age[16]
Zellweger SyndromeIncreased[6][13]
D-bifunctional Protein DeficiencyIncreased[16]
Peroxisomal Thiolase DeficiencyIncreased[16]

Clinical Significance

Defects in the enzymes involved in phytanic acid and pristanic acid metabolism lead to the accumulation of these fatty acids, resulting in severe clinical manifestations.

  • Refsum Disease: This autosomal recessive disorder is caused by a deficiency in phytanoyl-CoA hydroxylase (PHYH). The accumulation of phytanic acid leads to symptoms such as retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[3]

  • Zellweger Spectrum Disorders: These are peroxisome biogenesis disorders characterized by the absence or reduction of functional peroxisomes. This leads to the accumulation of very-long-chain fatty acids, phytanic acid, and pristanic acid.[15]

  • D-bifunctional Protein (DBP) Deficiency: This is a severe peroxisomal beta-oxidation disorder affecting the second and third steps of the pathway. It results in the accumulation of pristanic acid and very-long-chain fatty acids.[2][17]

  • Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: This disorder impairs the conversion of (2R)-pristanoyl-CoA to the (S)-isomer, leading to the accumulation of pristanic acid.

  • Sterol Carrier Protein X (SCPx) Deficiency: A defect in the peroxisomal thiolase SCPx impairs the final step of pristanic acid beta-oxidation, causing an accumulation of pristanic acid.[18]

Experimental Protocols

Measurement of Peroxisomal Acyl-CoA Oxidase Activity

A common method for assaying acyl-CoA oxidase activity involves monitoring the production of hydrogen peroxide (H₂O₂).

Principle: Acyl-CoA oxidase catalyzes the first step of beta-oxidation, producing an enoyl-CoA and H₂O₂. The H₂O₂ can be coupled to a secondary reaction that produces a detectable signal, such as a fluorescent or colored product.

Typical Assay Components:

  • Phosphate buffer (pH 8.0)

  • Acyl-CoA substrate (e.g., lauroyl-CoA or a branched-chain acyl-CoA)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • A fluorogenic or chromogenic substrate for HRP (e.g., 4-hydroxyphenylacetic acid or Amplex Red)

General Procedure:

  • Prepare a reaction mixture containing all components except the cell or tissue extract.

  • Initiate the reaction by adding the sample containing the acyl-CoA oxidase.

  • Monitor the increase in fluorescence or absorbance over time at the appropriate wavelength.

  • Calculate the rate of H₂O₂ production from a standard curve.

start Prepare Reaction Mixture (Buffer, Substrate, FAD, HRP, Dye) add_sample Add Sample (Cell/Tissue Extract) start->add_sample incubate Incubate at 37°C add_sample->incubate measure Measure Fluorescence/Absorbance (Kinetic Read) incubate->measure calculate Calculate Activity (vs. H₂O₂ Standard Curve) measure->calculate

Workflow for Acyl-CoA Oxidase Activity Assay.
Measurement of D-bifunctional Protein (DBP) Activity

The activity of DBP can be assessed by measuring the NAD⁺-dependent dehydrogenation of a 3-hydroxyacyl-CoA substrate.

Principle: The dehydrogenase domain of DBP catalyzes the oxidation of a 3-hydroxyacyl-CoA to a 3-oxoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

Typical Assay Components:

  • Buffer (e.g., Tris-HCl, pH 8.5)

  • 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxypristanoyl-CoA)

  • NAD⁺

General Procedure:

  • Prepare a reaction mixture containing the buffer and NAD⁺.

  • Add the cell or tissue extract.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH production using its molar extinction coefficient.

start Prepare Reaction Mixture (Buffer, NAD⁺) add_sample Add Sample (Cell/Tissue Extract) start->add_sample add_substrate Add 3-Hydroxyacyl-CoA Substrate add_sample->add_substrate measure Measure Absorbance at 340 nm (Kinetic Read) add_substrate->measure calculate Calculate Activity (using NADH extinction coefficient) measure->calculate

Workflow for D-bifunctional Protein Dehydrogenase Assay.
Measurement of Peroxisomal Thiolase Activity

Thiolase activity is typically measured in the direction of thiolytic cleavage of a 3-oxoacyl-CoA.

Principle: The thiolase enzyme catalyzes the CoA-dependent cleavage of a 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA. The consumption of the 3-oxoacyl-CoA substrate can be monitored by the decrease in absorbance at a specific wavelength (e.g., 303 nm for acetoacetyl-CoA).

Typical Assay Components:

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • 3-oxoacyl-CoA substrate (e.g., 3-oxopristanoyl-CoA)

  • Coenzyme A (CoA)

General Procedure:

  • Prepare a reaction mixture containing the buffer and the 3-oxoacyl-CoA substrate.

  • Initiate the reaction by adding CoA.

  • Monitor the decrease in absorbance at the appropriate wavelength over time.

  • Calculate the rate of substrate consumption using its molar extinction coefficient.

start Prepare Reaction Mixture (Buffer, 3-Oxoacyl-CoA) add_coa Add Coenzyme A start->add_coa measure Measure Absorbance Decrease (e.g., at 303 nm, Kinetic Read) add_coa->measure calculate Calculate Activity (using substrate extinction coefficient) measure->calculate

Workflow for Peroxisomal Thiolase Assay.

Conclusion

The metabolic pathway of this compound is a critical component of branched-chain fatty acid catabolism. Understanding the intricacies of this pathway, from the initial alpha-oxidation of phytanic acid to the subsequent cycles of peroxisomal beta-oxidation, is essential for elucidating the pathophysiology of related metabolic disorders and for the development of novel therapeutic interventions. This guide provides a foundational resource for researchers and clinicians working in this important area of human metabolism. Further research into the specific kinetics and regulation of the enzymes involved will continue to enhance our understanding and ability to target this pathway for therapeutic benefit.

References

Unveiling the Potential: A Technical Guide to 15-Methyl Branched Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyl branched fatty acids (BFAs), a unique class of lipids found in various natural sources, are emerging as molecules of significant interest in biomedical research. Predominantly found in bacteria, ruminant-derived food products, and the vernix caseosa of newborns, these fatty acids are characterized by a methyl group at the iso or anteiso position of the fatty acid chain.[1][2] This structural feature imparts distinct physicochemical properties that translate into a range of biological functions, from modulating membrane fluidity to influencing key signaling pathways implicated in cancer, inflammation, and metabolic diseases. This in-depth technical guide provides a comprehensive overview of the core functions of 15-methyl BFAs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Functions and Biological Activities

Modulation of Cell Membrane Fluidity

One of the most well-established roles of 15-methyl BFAs is their ability to modulate the fluidity of cell membranes. The presence of a methyl branch disrupts the tight packing of acyl chains in the lipid bilayer, thereby increasing membrane fluidity.[3] This is particularly crucial for organisms like bacteria, enabling them to adapt to varying environmental temperatures.[4]

Key Observations:

  • Methyl branching leads to a decrease in lipid condensation and bilayer thickness.[3]

  • It lowers the chain ordering and creates kinks at the branching point, enhancing membrane fluidity.[3]

  • This biophysical property is essential for maintaining membrane function and integrity.

A critical experimental technique to quantify these effects is Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions in a material.

Anticancer Potential

Emerging evidence suggests that 15-methyl BFAs possess anticancer properties. Studies have shown that these fatty acids can inhibit the proliferation of various cancer cell lines. While specific IC50 values for 15-methylhexadecanoic acid are not extensively tabulated in the literature, related branched-chain fatty acids have demonstrated significant growth-inhibitory effects. For instance, 12-methyltetradecanoic acid (12-MTA), an anteiso BFA, has been shown to inhibit the proliferation of various cancer cell lines with IC50 values ranging from 17.99 to 35.44 µg/ml.[5] One proposed mechanism for this anticancer activity is the induction of apoptosis, potentially through the inhibition of enzymes like 5-lipoxygenase.[5]

Table 1: Antiproliferative Activity of a 15-Methyl BFA Analogue

CompoundCancer Cell LineIC50 (µg/mL)Reference
12-methyltetradecanoic acid (12-MTA)PC3 (Prostate)17.99 - 35.44[5]
Various other cell lines17.99 - 35.44[5]
Anti-inflammatory Effects

15-Methyl BFAs have demonstrated notable anti-inflammatory properties. These effects are mediated, in part, through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. Research has shown that anteiso-15:0 can significantly reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in response to inflammatory stimuli.[6]

Table 2: Quantitative Anti-inflammatory Effects of Anteiso-15:0

Inflammatory MarkerCell TypeTreatmentResultReference
IL-6 mRNA expressionCalf Small Intestinal Epithelial Cells (CSIECs)LPS + anteiso-C15:0 (1 µmol/L)Significant decrease compared to LPS alone[6]
TNF-α mRNA expressionCalf Small Intestinal Epithelial Cells (CSIECs)LPS + anteiso-C15:0 (1 µmol/L)Significant decrease compared to LPS alone[6]
IL-10 mRNA expressionCalf Small Intestinal Epithelial Cells (CSIECs)LPS + anteiso-C15:0 (1 µmol/L)Significant increase compared to LPS alone[6][7]

These anti-inflammatory actions are linked to the ability of BFAs to suppress the activation of the NF-κB pathway, a central regulator of inflammation.[6]

Metabolic Regulation

15-Methyl BFAs are also implicated in the regulation of metabolic processes. They can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in lipid and glucose metabolism.[8] Activation of PPARs can lead to improved insulin (B600854) sensitivity and a reduction in risk factors associated with metabolic syndrome. Clinical trials are underway to investigate the potential of pentadecanoic acid (C15:0) supplementation in young adults at risk for metabolic syndrome.[9][10]

Signaling Pathways and Biosynthesis

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of 15-methyl BFAs are, in part, mediated by their ability to inhibit the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 15-methyl BFAs can interfere with this cascade, leading to a dampened inflammatory response.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates BFA 15-Methyl BFA BFA->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Induces Transcription

NF-κB signaling pathway and its inhibition by 15-methyl BFAs.
Anteiso-Branched Fatty Acid Biosynthesis in Bacillus subtilis

The biosynthesis of anteiso-15-methyl fatty acids in bacteria like Bacillus subtilis starts from the branched-chain amino acid isoleucine. A series of enzymatic reactions convert isoleucine into 2-methylbutyryl-CoA, which then serves as a primer for the fatty acid synthase (FAS) system. Malonyl-CoA is used as the chain extender in subsequent elongation cycles.

BFA_Biosynthesis Isoleucine Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid BCAT (Branched-chain amino acid transaminase) AcylCoA 2-methylbutyryl-CoA (Primer) KetoAcid->AcylCoA BCKAD (Branched-chain α-ketoacid dehydrogenase complex) FAS Fatty Acid Synthase (FAS II) AcylCoA->FAS AnteisoFA Anteiso-15:0 / Anteiso-17:0 FAS->AnteisoFA Elongation Cycles MalonylCoA Malonyl-CoA (Extender) MalonylCoA->FAS

Biosynthesis pathway of anteiso-branched fatty acids in Bacillus subtilis.

Experimental Protocols

Extraction and Quantification of 15-Methyl Branched Fatty Acids by GC-MS

This protocol outlines a standard method for the extraction of total fatty acids from biological samples and their subsequent analysis as fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • BF3-methanol solution (14%)

  • Hexane (B92381)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize the sample (e.g., cell pellet, tissue) in a chloroform:methanol (2:1, v/v) mixture.

    • Add the internal standard.

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification to FAMEs:

    • Add 2 mL of 14% BF3-methanol solution to the dried lipid extract.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 2 mL of distilled water, and vortex.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs solution into the GC-MS.

    • Use a suitable capillary column (e.g., DB-23 or equivalent) for separation.

    • Set an appropriate temperature program for the oven to resolve the FAMEs.

    • Identify the 15-methyl BFA peaks based on their retention times and mass spectra compared to known standards.

    • Quantify the amount of 15-methyl BFA relative to the internal standard.

GCMS_Workflow Sample Biological Sample (Cells, Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction Drying1 Drying under N2 Extraction->Drying1 Transesterification Transesterification (BF3-Methanol) Drying1->Transesterification Extraction2 FAME Extraction (Hexane) Transesterification->Extraction2 GCMS GC-MS Analysis Extraction2->GCMS Data Data Analysis (Quantification) GCMS->Data

Workflow for the analysis of 15-methyl BFAs by GC-MS.
NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of 15-methyl BFAs on NF-κB transcriptional activity.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Cell culture medium

  • 15-methyl BFA of interest

  • TNF-α (or other NF-κB activator)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Treatment:

    • Treat the transfected cells with various concentrations of the 15-methyl BFA for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include appropriate controls (untreated, TNF-α only).

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the percentage inhibition of NF-κB activity by the 15-methyl BFA compared to the TNF-α stimulated control.

Conclusion

15-Methyl branched fatty acids represent a promising class of bioactive lipids with diverse potential functions. Their ability to modulate membrane fluidity, exert anticancer and anti-inflammatory effects, and influence metabolic pathways highlights their potential for therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further explore the biological significance of these unique fatty acids. Continued investigation into their precise mechanisms of action and their efficacy in preclinical and clinical settings is warranted to fully unlock their therapeutic potential.

References

An In-depth Technical Guide on the Cellular Signaling Role of 3-Oxo-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the metabolic context and putative cellular signaling functions of 3-Oxo-15-methylhexadecanoyl-CoA, a branched-chain fatty acyl-CoA intermediate. While direct experimental data on this specific molecule is limited, its role can be inferred from the well-established metabolism and signaling activities of related branched-chain fatty acids.

Introduction: The Emerging Significance of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are primarily saturated fatty acids characterized by one or more methyl groups on the carbon chain.[1] Found in various dietary sources, particularly ruminant products, BCFAs are not merely metabolic substrates but are emerging as important signaling molecules.[2][3] Their activated forms, branched-chain fatty acyl-CoAs (BCFA-CoAs), have been identified as high-affinity ligands for nuclear receptors, directly influencing gene expression.[4][5] This guide focuses on a specific BCFA intermediate, this compound, to provide a framework for its investigation in cellular signaling.

Metabolic Context: Beta-Oxidation of 15-Methylhexadecanoic Acid

This compound is a key intermediate in the mitochondrial beta-oxidation of 15-methylhexadecanoic acid (also known as iso-heptadecanoic acid).[6] Unlike fatty acids with methyl branches at the alpha or beta carbons which may require alternative oxidation pathways, iso-fatty acids with the methyl group on the penultimate carbon can proceed through the standard beta-oxidation spiral until the final cycles.[7]

The initial cycle of beta-oxidation for 15-methylhexadecanoyl-CoA involves four key enzymatic steps:

  • Dehydrogenation: 15-methylhexadecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase, forming a double bond between the alpha and beta carbons (C2 and C3).

  • Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the beta carbon.

  • Dehydrogenation: The hydroxyl group is oxidized to a ketone by a 3-hydroxyacyl-CoA dehydrogenase, forming This compound .[8]

  • Thiolysis: A thiolase enzyme cleaves the 3-oxoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened (13-methyltetradecanoyl-CoA) acyl-CoA, which then proceeds to the next cycle of beta-oxidation.[8]

This metabolic pathway is crucial for energy production from iso-fatty acids.

beta_oxidation_pathway cluster_0 Mitochondrial Matrix mol1 15-Methylhexadecanoyl-CoA mol2 Trans-Δ²-15-methylhexadecenoyl-CoA mol1->mol2 Acyl-CoA Dehydrogenase mol3 3-Hydroxy-15-methylhexadecanoyl-CoA mol2->mol3 Enoyl-CoA Hydratase mol4 This compound mol3->mol4 3-Hydroxyacyl-CoA Dehydrogenase mol5 13-Methyltetradecanoyl-CoA mol4->mol5 Thiolase acetyl_coa Acetyl-CoA mol4->acetyl_coa

Caption: First cycle of 15-methylhexadecanoic acid beta-oxidation.

Cellular Signaling Role: A Ligand for PPARα

The primary signaling function of BCFA-CoAs is their role as ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[9] This leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation in both mitochondria and peroxisomes.[3]

Studies have shown that BCFA-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, are high-affinity ligands for PPARα, binding with dissociation constants (Kd) in the nanomolar range.[4] This binding induces conformational changes in the receptor, leading to the recruitment of coactivator proteins and subsequent gene transcription.[5] The CoA moiety is crucial for this high-affinity binding, as the corresponding free fatty acids are significantly less potent activators.[4][5]

Given that this compound is a BCFA-CoA, it is highly probable that it also functions as a PPARα agonist. By activating PPARα, it would contribute to a feed-forward mechanism, upregulating the very pathways responsible for its own catabolism. This positions it as a signaling molecule that reports on the presence of dietary or mobilized branched-chain fatty acids, thereby tuning the cell's metabolic machinery accordingly.

ppar_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcfa 15-Methylhexadecanoic Acid bcfa_coa 15-Methylhexadecanoyl-CoA bcfa->bcfa_coa Acyl-CoA Synthetase intermediate This compound bcfa_coa->intermediate Beta-Oxidation (in Mitochondria) ppar PPARα intermediate->ppar Binds & Activates complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE complex->ppre Binds genes Target Gene Transcription (e.g., ACOX1, CPT1A) ppre->genes Induces

Caption: Putative PPARα activation by this compound.

Quantitative Data

Direct binding affinity data for this compound to PPARα is not currently available in the literature. However, data from structurally related BCFA-CoAs provide a strong basis for its potential as a high-affinity ligand.

LigandReceptorDissociation Constant (Kd)Reference
Phytanoyl-CoAPPARα~11 nM[4]
Pristanoyl-CoAPPARα~11 nM[4]
Lignoceroyl-CoA (C24:0)PPARα3 nM[4]
Behenoyl-CoA (C22:0)PPARα29 nM[4]

This table summarizes the high-affinity binding of various long-chain and branched-chain acyl-CoAs to PPARα, suggesting a similar affinity for this compound.

Experimental Protocols

Investigating the cellular signaling role of this compound requires a multi-faceted approach, from its synthesis to cellular assays.

As this is not a commercially available standard, enzymatic synthesis is a viable approach.

  • Objective: To produce this compound from 15-methylhexadecanoic acid.

  • Materials:

    • 15-methylhexadecanoic acid

    • Coenzyme A (CoA)

    • ATP

    • Long-chain acyl-CoA synthetase

    • Acyl-CoA dehydrogenase

    • Enoyl-CoA hydratase

    • 3-Hydroxyacyl-CoA dehydrogenase

    • Reaction buffer (e.g., Tris-HCl with MgCl2)

    • HPLC system for purification

  • Protocol:

    • Activation: Incubate 15-methylhexadecanoic acid with acyl-CoA synthetase, CoA, and ATP to produce 15-methylhexadecanoyl-CoA.

    • First Dehydrogenation: Add acyl-CoA dehydrogenase and an electron acceptor (e.g., FAD) to the reaction.

    • Hydration: Introduce enoyl-CoA hydratase to the mixture.

    • Second Dehydrogenation: Add 3-hydroxyacyl-CoA dehydrogenase and NAD+ to generate the final product, this compound.

    • Purification: Purify the product from the reaction mixture using reverse-phase HPLC.[1]

    • Verification: Confirm the identity and purity of the synthesized molecule using mass spectrometry.

This assay determines if this compound can activate PPARα-mediated transcription.

  • Objective: To quantify the activation of PPARα in response to this compound.

  • Materials:

    • Hepatoma cell line (e.g., HepG2 or Fao).[3][10]

    • Expression vectors for human or rodent PPARα and RXRα.

    • A reporter plasmid containing a luciferase gene driven by a PPRE-containing promoter.

    • Transfection reagent.

    • Synthesized this compound.

    • Known PPARα agonist (e.g., GW7647) as a positive control.

    • Luciferase assay system.

  • Protocol:

    • Transfection: Co-transfect the hepatoma cells with the PPARα, RXRα, and PPRE-luciferase reporter plasmids.

    • Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound, the positive control, or a vehicle control.

    • Incubation: Incubate the cells for another 18-24 hours.

    • Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.

    • Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content. Compare the fold-activation induced by this compound to the controls.

This protocol validates the findings from the reporter assay by measuring the expression of endogenous PPARα target genes.[3]

  • Objective: To measure the mRNA levels of PPARα target genes (e.g., ACOX1, CPT1A) in response to treatment.

  • Materials:

    • Hepatoma cell line.

    • This compound.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix and primers for target genes and a housekeeping gene (e.g., GAPDH).

    • Real-time PCR system.

  • Protocol:

    • Cell Treatment: Treat cells with this compound for a predetermined time (e.g., 6-24 hours).

    • RNA Extraction: Isolate total RNA from the cells.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qPCR: Perform real-time quantitative PCR using primers for target genes.

    • Analysis: Calculate the relative change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assays Cellular Assays start 15-Methylhexadecanoic Acid enz_synth Multi-step Enzymatic Synthesis start->enz_synth hplc HPLC Purification enz_synth->hplc mass_spec Mass Spectrometry Verification hplc->mass_spec product Purified 3-Oxo-15- methylhexadecanoyl-CoA mass_spec->product reporter PPARα Reporter Gene Assay product->reporter qpcr Target Gene RT-qPCR (ACOX1, CPT1A) product->qpcr

References

A Theoretical Exploration of 3-Oxo-15-methylhexadecanoyl-CoA: Properties, Metabolism, and Research Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) also play significant biological roles, influencing membrane fluidity and serving as precursors for specific lipids. The metabolism of BCFAs involves a series of enzymatic reactions similar to that of straight-chain fatty acids, but with key differences to accommodate the methyl branches. 3-Oxo-15-methylhexadecanoyl-CoA is a theoretical intermediate in the beta-oxidation of 15-methylhexadecanoic acid, a C17 iso-branched-chain fatty acid. Understanding the properties of such intermediates is crucial for elucidating the complete picture of branched-chain lipid metabolism and its implications in health and disease.

Predicted Physicochemical Properties

Direct experimental data for this compound is not available. However, we can predict its properties based on the known characteristics of similar molecules, such as 3-Oxohexadecanoyl-CoA and 15-Methylhexadecanoic acid.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C38H66N7O18P3SBased on the structure of Coenzyme A acylated with 15-methylhexadecanoic acid and oxidized at the beta-position.
Molecular Weight Approximately 1033.98 g/mol Calculated from the predicted molecular formula.
Solubility Predicted to be water-soluble.The presence of the highly polar Coenzyme A moiety would confer aqueous solubility.
Stability Likely unstable, especially in solution.Thioester bonds are susceptible to hydrolysis. The 3-oxo functional group can also increase reactivity.

Hypothetical Metabolic Pathway: Beta-Oxidation of 15-Methylhexadecanoic Acid

The catabolism of 15-methylhexadecanoic acid is expected to proceed via the mitochondrial beta-oxidation pathway, analogous to that of straight-chain fatty acids, but with enzymes that can accommodate the terminal iso-methyl branch. This compound would be a key intermediate in this process.

The proposed pathway is as follows:

  • Activation: 15-Methylhexadecanoic acid is activated to 15-methylhexadecanoyl-CoA by an acyl-CoA synthetase.

  • Dehydrogenation: 15-methylhexadecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to form 2,3-enoyl-15-methylhexadecanoyl-CoA.

  • Hydration: The enoyl-CoA is hydrated by an enoyl-CoA hydratase to produce 3-hydroxy-15-methylhexadecanoyl-CoA.

  • Dehydrogenation: 3-hydroxy-15-methylhexadecanoyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to yield This compound .

  • Thiolysis: this compound is cleaved by a beta-ketothiolase, releasing acetyl-CoA and 13-methylbutanoyl-CoA. The latter would then undergo further rounds of beta-oxidation.

Beta_Oxidation_of_15_Methylhexadecanoyl_CoA cluster_0 Mitochondrial Matrix FattyAcid 15-Methylhexadecanoic Acid AcylCoA 15-Methylhexadecanoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA 2,3-Enoyl-15-methylhexadecanoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxy-15-methylhexadecanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase OxoacylCoA This compound HydroxyacylCoA->OxoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShorterAcylCoA 13-Methylbutanoyl-CoA OxoacylCoA->ShorterAcylCoA β-Ketothiolase AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA β-Ketothiolase

Caption: Hypothetical beta-oxidation pathway of 15-methylhexadecanoic acid.

Potential Enzymes Involved

The enzymes responsible for the metabolism of this compound are likely isoforms of the standard beta-oxidation enzymes that have a broader substrate specificity for branched-chain acyl-CoAs.

EnzymePredicted SubstratePredicted Product(s)Notes
3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxy-15-methylhexadecanoyl-CoAThis compoundIsoforms with activity towards long, branched-chain substrates would be required.
β-Ketothiolase (Thiolase) This compound13-Methylbutanoyl-CoA + Acetyl-CoAThe specificity of the thiolase will determine the efficiency of this final step.

Proposed Experimental Protocols

As no specific experimental data for this compound exists, the following are proposed general protocols for its future study.

Synthesis of this compound

A potential chemoenzymatic synthesis could be employed:

  • Chemical Synthesis: Synthesize 15-methylhexadecanoic acid.

  • Activation: Convert 15-methylhexadecanoic acid to its CoA thioester, 15-methylhexadecanoyl-CoA, using a suitable chemical method or an acyl-CoA synthetase.

  • Enzymatic Oxidation: A multi-enzyme system could be used to convert 15-methylhexadecanoyl-CoA to this compound. This would involve a reaction mixture containing:

    • 15-methylhexadecanoyl-CoA

    • Acyl-CoA dehydrogenase

    • Enoyl-CoA hydratase

    • 3-Hydroxyacyl-CoA dehydrogenase

    • Necessary cofactors (FAD, NAD+)

  • Purification: The product would require purification, likely using high-performance liquid chromatography (HPLC).

Synthesis_Workflow Start 15-Methylhexadecanoic Acid Activation Activation to 15-Methylhexadecanoyl-CoA Start->Activation Enzymatic Multi-enzyme Oxidation Activation->Enzymatic Purification HPLC Purification Enzymatic->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Analysis of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice for the analysis of this molecule.

  • Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates) would be extracted to enrich for acyl-CoAs.

  • Chromatographic Separation: Reversed-phase liquid chromatography would be used to separate this compound from other cellular metabolites.

  • Mass Spectrometric Detection: A high-resolution mass spectrometer would be used for detection. The expected mass-to-charge ratio (m/z) would be targeted for identification and quantification. Tandem mass spectrometry (MS/MS) would be used to confirm the structure by fragmentation analysis.

Potential Biological Significance and Future Directions

The study of this compound and its metabolic pathway could provide insights into:

  • Branched-Chain Fatty Acid Metabolism: A more complete understanding of how cells process these lipids.

  • Metabolic Disorders: Potential links between the accumulation or deficiency of branched-chain acyl-CoAs and certain metabolic diseases.

  • Drug Development: The enzymes involved in this pathway could be potential targets for therapeutic intervention in diseases where branched-chain fatty acid metabolism is dysregulated.

Future research should focus on the successful synthesis and characterization of this compound, the identification and kinetic analysis of the enzymes that metabolize it, and the investigation of its cellular levels in various physiological and pathological states.

Conclusion

While this compound remains a theoretical molecule at present, its predicted properties and metabolic role provide a framework for future research. The study of this and other branched-chain acyl-CoA intermediates will undoubtedly contribute to a deeper understanding of lipid metabolism and its intricate connections to human health and disease. The experimental approaches outlined in this guide offer a starting point for researchers to begin to unravel the biology of this intriguing molecule.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Oxo-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoacyl-CoA thioesters are critical intermediates in fatty acid metabolism, particularly in the beta-oxidation pathway. The specific molecule, 3-Oxo-15-methylhexadecanoyl-CoA, is a valuable tool for studying the metabolism of branched-chain fatty acids and for investigating the substrate specificity of enzymes involved in lipid metabolism. Its synthesis is essential for use as an analytical standard, an enzyme substrate for kinetic studies, or as a precursor for the synthesis of more complex lipid molecules. These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound, along with relevant data and pathway diagrams to support research and development in lipidomics and drug discovery.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process starting from a suitable branched-chain aldehyde. The general strategy involves the formation of a 3-hydroxy ester, followed by oxidation to the corresponding 3-oxo ester, and finally, coupling with Coenzyme A (CoA).

Experimental Protocol: Chemical Synthesis

Part 1: Synthesis of Ethyl 3-hydroxy-15-methylhexadecanoate

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 eq) and dry tetrahydrofuran (B95107) (THF).

  • Reformatsky Reaction: A solution of 13-methyltetradecanal (B1248116) (1.0 eq) and ethyl bromoacetate (B1195939) (1.1 eq) in dry THF is added dropwise to the zinc suspension under a nitrogen atmosphere. The reaction is initiated by gentle heating.

  • Reaction Monitoring: The reaction is refluxed for 2-3 hours and monitored by thin-layer chromatography (TLC) for the disappearance of the aldehyde.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 3-hydroxy-15-methylhexadecanoate.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Part 2: Synthesis of Ethyl 3-oxo-15-methylhexadecanoate

  • Oxidation: The purified ethyl 3-hydroxy-15-methylhexadecanoate (1.0 eq) is dissolved in acetone (B3395972) and cooled in an ice bath. Jones reagent is added dropwise until the orange-brown color persists, indicating complete oxidation.

  • Reaction Quenching: The excess oxidant is quenched by the addition of isopropanol.

  • Extraction: The mixture is filtered, and the solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the resulting ethyl 3-oxo-15-methylhexadecanoate is purified by column chromatography.

Part 3: Synthesis of this compound

  • Hydrolysis: The ethyl 3-oxo-15-methylhexadecanoate is hydrolyzed to 3-oxo-15-methylhexadecanoic acid using a solution of potassium hydroxide (B78521) in ethanol/water. The reaction mixture is acidified with HCl, and the free fatty acid is extracted with ethyl acetate.

  • Activation of Carboxylic Acid: The dried 3-oxo-15-methylhexadecanoic acid (1.0 eq) is dissolved in dry THF. N,N'-Carbonyldiimidazole (CDI) (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Thioesterification: A solution of Coenzyme A (free acid, 1.2 eq) in aqueous sodium bicarbonate buffer (pH 8.0) is added to the acyl-imidazole solution.

  • Reaction Monitoring and Purification: The reaction is stirred overnight at room temperature. The formation of the CoA thioester can be monitored by HPLC. The final product is purified by preparative reverse-phase HPLC.

Data Presentation: Chemical Synthesis
StepProductTypical Yield (%)Purity (%) (by HPLC)
1Ethyl 3-hydroxy-15-methylhexadecanoate60-70>95
2Ethyl 3-oxo-15-methylhexadecanoate80-90>98
3This compound40-50>95

Note: Yields are representative and can vary based on reaction scale and optimization.

Workflow for Chemical Synthesis

G cluster_0 Part 1: 3-Hydroxy Ester Synthesis cluster_1 Part 2: 3-Oxo Ester Synthesis cluster_2 Part 3: CoA Thioester Synthesis A 13-Methyltetradecanal + Ethyl Bromoacetate B Reformatsky Reaction (Zn, THF) A->B C Ethyl 3-hydroxy-15-methylhexadecanoate B->C D Oxidation (Jones Reagent) C->D E Ethyl 3-oxo-15-methylhexadecanoate D->E F Hydrolysis (KOH) E->F G 3-Oxo-15-methylhexadecanoic Acid F->G H Activation (CDI) G->H I Coupling with Coenzyme A H->I J This compound I->J

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and often milder alternative to chemical methods. A potential chemo-enzymatic route involves the activation of the free fatty acid to its CoA ester, followed by enzymatic modification.

Experimental Protocol: Enzymatic Synthesis

Part 1: Synthesis of 15-Methylhexadecanoyl-CoA

  • Reaction Mixture: In a reaction vessel, combine 15-methylhexadecanoic acid (1.0 eq), Coenzyme A (1.2 eq), and ATP (2.0 eq) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl2 (5 mM).

  • Enzyme Addition: Add a suitable acyl-CoA synthetase or ligase that accepts long, branched-chain fatty acids as a substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for several hours.

  • Monitoring and Purification: Monitor the reaction by HPLC. Purify the 15-Methylhexadecanoyl-CoA by preparative HPLC.

Part 2: Enzymatic Oxidation to this compound

This part follows the initial steps of the beta-oxidation pathway.

  • Dehydrogenation: To the purified 15-Methylhexadecanoyl-CoA, add an acyl-CoA dehydrogenase capable of acting on branched-chain acyl-CoAs to introduce a double bond at the C2-C3 position, forming 15-methyl-2-hexadecenoyl-CoA. FAD should be included as a cofactor.

  • Hydration: Add an enoyl-CoA hydratase to hydrate (B1144303) the double bond, yielding 3-hydroxy-15-methylhexadecanoyl-CoA.

  • Oxidation: Finally, add a 3-hydroxyacyl-CoA dehydrogenase along with NAD+ to oxidize the 3-hydroxy group to a ketone, forming the final product, this compound.

  • Purification: The final product is purified by preparative HPLC.

Data Presentation: Enzymatic Synthesis
StepEnzymeSubstrateProductTypical Conversion (%)
1Acyl-CoA Synthetase15-Methylhexadecanoic Acid15-Methylhexadecanoyl-CoA>90
2Acyl-CoA Dehydrogenase15-Methylhexadecanoyl-CoA15-Methyl-2-hexadecenoyl-CoAEnzyme dependent
3Enoyl-CoA Hydratase15-Methyl-2-hexadecenoyl-CoA3-Hydroxy-15-methylhexadecanoyl-CoAEnzyme dependent
43-Hydroxyacyl-CoA Dehydrogenase3-Hydroxy-15-methylhexadecanoyl-CoAThis compoundEnzyme dependent

Note: Conversions are highly dependent on the choice of enzymes and their substrate specificity.

Workflow for Chemo-Enzymatic Synthesis

G cluster_0 Activation cluster_1 Beta-Oxidation Steps A 15-Methylhexadecanoic Acid + CoA B Acyl-CoA Synthetase (ATP, Mg2+) A->B C 15-Methylhexadecanoyl-CoA B->C D Acyl-CoA Dehydrogenase (FAD) C->D E 15-Methyl-2-hexadecenoyl-CoA D->E F Enoyl-CoA Hydratase E->F G 3-Hydroxy-15-methylhexadecanoyl-CoA F->G H 3-Hydroxyacyl-CoA Dehydrogenase (NAD+) G->H I This compound H->I

Caption: Chemo-enzymatic synthesis workflow for this compound.

Role in Fatty Acid Beta-Oxidation

This compound is a key intermediate in the beta-oxidation of 15-methylhexadecanoic acid. Understanding its position in this pathway is crucial for designing experiments to study lipid metabolism.

Signaling Pathway Diagram: Beta-Oxidation of a Branched-Chain Fatty Acid

G A 15-Methylhexadecanoic Acid B Acyl-CoA Synthetase A->B + CoA, ATP C 15-Methylhexadecanoyl-CoA B->C D Acyl-CoA Dehydrogenase C->D - FADH2 E 15-Methyl-2-hexadecenoyl-CoA D->E F Enoyl-CoA Hydratase E->F + H2O G 3-Hydroxy-15-methylhexadecanoyl-CoA F->G H 3-Hydroxyacyl-CoA Dehydrogenase G->H - NADH I This compound H->I J Thiolase I->J + CoA K Myristoyl-CoA + Propionyl-CoA J->K

Caption: Beta-oxidation pathway for 15-methylhexadecanoic acid.

Conclusion

The synthesis of this compound, while not commercially straightforward, is achievable through established chemical and enzymatic methodologies. The protocols and data presented herein provide a solid foundation for researchers to produce this valuable molecule for their studies in lipid metabolism and drug development. The choice between chemical and enzymatic synthesis will depend on the available resources, desired purity, and scale of production.

Analytical Standards for 3-Oxo-15-methylhexadecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The exact physicochemical properties of 3-Oxo-15-methylhexadecanoyl-CoA have not been experimentally determined. However, they can be estimated based on the properties of similar molecules like 3-Oxohexadecanoyl-CoA.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueReference for Similar Compound
Molecular FormulaC38H66N7O18P3S-
Molecular Weight1032.0 g/mol [1]
XLogP3~0.5[1]
Hydrogen Bond Donor Count9[1]
Hydrogen Bond Acceptor Count18[1]
Exact Mass1031.3414 g/mol [1]

Synthesis of this compound

A plausible chemo-enzymatic synthetic route for this compound is proposed below, based on established methods for synthesizing similar compounds.[2][3]

Protocol 1: Two-Step Synthesis

Step 1: Synthesis of 3-Oxo-15-methylhexadecanoic acid

This step can be achieved via a Reformatsky reaction followed by oxidation.

  • Reformatsky Reaction: React 14-methylpentadecanal with ethyl bromoacetate (B1195939) in the presence of activated zinc to form ethyl 3-hydroxy-15-methylhexadecanoate.

  • Oxidation: Oxidize the resulting β-hydroxy ester using a suitable oxidizing agent (e.g., Jones reagent or pyridinium (B92312) chlorochromate) to yield ethyl 3-oxo-15-methylhexadecanoate.

  • Hydrolysis: Saponify the ethyl ester to the free acid, 3-oxo-15-methylhexadecanoic acid, using a base like sodium hydroxide, followed by acidification.

Step 2: Coupling of 3-Oxo-15-methylhexadecanoic acid with Coenzyme A

The activated carboxylic acid is then coupled with Coenzyme A.

  • Activation: Activate the carboxylic acid group of 3-oxo-15-methylhexadecanoic acid. A common method is the formation of an N-hydroxysuccinimide (NHS) ester. React the acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide in an appropriate organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Coupling: React the purified 3-oxo-15-methylhexadecanoyl-NHS ester with a solution of Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH ~8.0). The reaction mixture should be stirred at room temperature for several hours or overnight.

Workflow for the Synthesis of this compound

G cluster_step1 Step 1: Synthesis of 3-Oxo-15-methylhexadecanoic acid cluster_step2 Step 2: Coupling with Coenzyme A A 14-Methylpentadecanal C Reformatsky Reaction A->C B Ethyl bromoacetate B->C D Ethyl 3-hydroxy-15-methylhexadecanoate C->D E Oxidation D->E F Ethyl 3-oxo-15-methylhexadecanoate E->F G Hydrolysis F->G H 3-Oxo-15-methylhexadecanoic acid G->H I 3-Oxo-15-methylhexadecanoic acid K Activation I->K J NHS, DCC J->K L 3-Oxo-15-methylhexadecanoyl-NHS ester K->L N Coupling Reaction L->N M Coenzyme A M->N O This compound N->O G cluster_beta_oxidation Beta-Oxidation Cycle A 15-Methylhexadecanoyl-CoA B Acyl-CoA Dehydrogenase A->B FAD -> FADH₂ C trans-Δ²-15-Methylhexadecenoyl-CoA B->C D Enoyl-CoA Hydratase C->D H₂O E 3-Hydroxy-15-methylhexadecanoyl-CoA D->E F 3-Hydroxyacyl-CoA Dehydrogenase E->F NAD⁺ -> NADH + H⁺ G This compound F->G H Thiolase G->H CoA-SH I Myristoyl-CoA H->I J Acetyl-CoA H->J

References

Application Note: Separation of 3-Oxo-15-methylhexadecanoyl-CoA using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

For Researchers, Scientists, and Drug Development Professionals

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 3-Oxo-15-methylhexadecanoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids. The protocol is designed for reliable quantification and purification of this analyte from biological matrices.

Introduction

This compound is a critical metabolite in the α-oxidation pathway of phytanic acid, a branched-chain fatty acid that can accumulate in several metabolic disorders.[1][2] Accurate measurement of this and related acyl-CoA species is essential for studying disease mechanisms and for the development of novel therapeutic interventions. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation and quantification of these molecules.[3][4][5] This note provides a detailed protocol for the analysis of this compound, adaptable for various research and drug development applications.

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is adapted from established methods for tissue long-chain acyl-CoA extraction.[6]

Materials:

  • Biological tissue (e.g., liver, fibroblasts)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) cartridges (Oligonucleotide purification or C18)

  • Glacial acetic acid

Procedure:

  • Homogenize tissue samples in a glass homogenizer with cold KH2PO4 buffer.

  • Add 2-propanol and continue homogenization.

  • Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Purify the extract using an oligonucleotide purification SPE column.

  • Elute the acyl-CoAs with 2-propanol.

  • Concentrate the eluent and prepare for HPLC injection.

HPLC Method for this compound Separation

This method is based on proven protocols for the separation of long-chain acyl-CoAs.[6]

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size)
Mobile Phase A 75 mM KH2PO4, pH 4.9
Mobile Phase B Acetonitrile with 600 mM glacial acetic acid
Gradient Start with a suitable percentage of B, increasing linearly to elute the compound of interest.
Flow Rate 0.25 - 1.2 mL/min, depending on column dimensions and desired resolution.[4]
Column Temperature 40°C[4]
Detection UV Absorbance at 260 nm (for the adenine (B156593) moiety of CoA)[6]
Injection Volume 2 - 20 µL

Data Presentation

The following table summarizes typical HPLC conditions used for the separation of related long-chain fatty acids and acyl-CoAs, which can be used as a starting point for optimizing the separation of this compound.

Analyte(s)ColumnMobile PhaseDetectionReference
Fatty Acid MixtureUnifinepak C18 (4.6 mm x 150 mm, 5 µm)0.1% TFA/Acetonitrile (20/80)Refractive Index[4]
Long-Chain Acyl-CoAsC18Gradient: A) 75 mM KH2PO4, pH 4.9; B) Acetonitrile with 600 mM acetic acidUV at 260 nm[6]
Phytanic and Pristanic AcidsGraphitized Carbon ColumnNot specifiedNot specified[5]
Phenacyl Esters of Long-Chain Fatty AcidsµBondapak C18 (900 mm x 6.4 mm)Acetonitrile-water gradientUV at 254 nm[3]

Mandatory Visualizations

Signaling Pathway

Phytanic Acid Alpha-Oxidation Pathway A Phytanic Acid B Phytanoyl-CoA A->B Acyl-CoA Synthetase C 2-Hydroxyphytanoyl-CoA B->C Phytanoyl-CoA Hydroxylase D Pristanal C->D 2-Hydroxyphytanoyl-CoA Lyase E Pristanic Acid D->E Aldehyde Dehydrogenase F Pristanoyl-CoA E->F Acyl-CoA Synthetase G Beta-Oxidation F->G

Caption: Overview of the phytanic acid alpha-oxidation pathway.

Experimental Workflow

HPLC Analysis Workflow for this compound A Sample Collection (e.g., Tissue, Cells) B Homogenization in Buffer A->B C Acyl-CoA Extraction with Organic Solvent B->C D Solid-Phase Extraction (SPE) Purification C->D E Sample Concentration and Reconstitution D->E F HPLC Injection E->F G Reversed-Phase C18 Column Separation F->G H UV Detection at 260 nm G->H I Data Acquisition and Analysis H->I

References

Application Notes and Protocols for 3-Oxo-15-methylhexadecanoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-15-methylhexadecanoyl-CoA is a branched-chain acyl-CoA thioester. While specific research on this molecule is limited, its structure suggests it is an intermediate in the peroxisomal β-oxidation of branched-chain fatty acids. This pathway is crucial for the metabolism of dietary fatty acids that cannot be processed by mitochondrial β-oxidation due to their methyl branches. Understanding the cellular effects of intermediates like this compound is vital for research into metabolic disorders, including Refsum disease and Zellweger syndrome, where the accumulation of branched-chain fatty acids is a key pathological feature.

These application notes provide a framework for utilizing this compound in cell culture experiments to investigate its role in cellular metabolism, signaling, and potential toxicity. The protocols and data presented are based on established methods for similar long-chain and branched-chain fatty acyl-CoAs.

Putative Metabolic Pathway and Signaling

This compound is likely a substrate for the final step of a cycle of peroxisomal β-oxidation. The pathway begins with a longer-chain branched fatty acid that undergoes sequential oxidation and hydration to form the 3-oxoacyl-CoA intermediate. This intermediate is then cleaved by a thiolase enzyme.

Peroxisomal Beta-Oxidation of a Branched-Chain Fatty Acid cluster_peroxisome Peroxisome Branched_Chain_Acyl_CoA 15-methylhexadecanoyl-CoA Enoyl_CoA 2,3-trans-Enoyl-CoA Branched_Chain_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme Type 2 (MFE2) (Hydratase activity) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA MFE2 (Dehydrogenase activity) Shortened_Acyl_CoA 13-methyltetradecanoyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-ketoacyl-CoA thiolase (e.g., SCPx) Propionyl_CoA Propionyl-CoA Oxoacyl_CoA->Propionyl_CoA 3-ketoacyl-CoA thiolase (e.g., SCPx) Further_Oxidation Further Oxidation Shortened_Acyl_CoA->Further_Oxidation Further rounds of β-oxidation Mitochondrion Mitochondrial Metabolism Propionyl_CoA->Mitochondrion Transport to Mitochondrion

Caption: Putative peroxisomal β-oxidation of a C17 branched-chain fatty acid.

Quantitative Data

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source OrganismReference
Thiolase A3-Oxo-octanoyl-CoA5.31,800Rat Liver[1]
Thiolase A3-Oxo-decanoyl-CoA4.52,500Rat Liver[1]
Thiolase A3-Oxo-hexadecanoyl-CoA3.21,200Rat Liver[1]
SCP-2/thiolase3-Oxo-octanoyl-CoA11.11,000Rat Liver[1]
SCP-2/thiolase3-Oxo-hexadecanoyl-CoA5.61,100Rat Liver[1]
SCP-2/thiolase3-Oxo-2-methylpalmitoyl-CoA14.3600Rat Liver[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound suitable for cell culture applications. Due to the amphipathic nature of long-chain acyl-CoAs, proper solubilization is critical.

Materials:

  • This compound

  • Ethanol (B145695), molecular biology grade

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

  • Sterile, conical tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Initial Solubilization: Dissolve this compound in a small volume of ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • BSA Complexation: a. Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium and warm to 37°C. b. While gently vortexing the BSA solution, slowly add the ethanolic stock of this compound to achieve the desired final concentration (e.g., 1-5 mM). The final concentration of ethanol in the cell culture medium should be kept below 0.1% to avoid solvent toxicity.[2] c. Incubate the acyl-CoA:BSA complex at 37°C for 30-60 minutes with gentle agitation to ensure complete binding.

  • Sterilization and Storage: a. Sterilize the final stock solution by passing it through a 0.22 µm filter. b. Aliquot the stock solution into sterile tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Treatment and Viability Assay

Objective: To treat cultured cells with this compound and assess its impact on cell viability.

Materials:

  • Adherent or suspension cells of interest (e.g., hepatocytes, fibroblasts, neuronal cells)

  • Complete cell culture medium

  • This compound:BSA stock solution

  • Control medium (containing the same concentration of BSA and ethanol as the treatment medium)

  • Multi-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency for adherent cells) at the time of treatment.

  • Cell Treatment: a. Prepare a series of dilutions of the this compound:BSA stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). b. Include a vehicle control (medium with BSA and ethanol) and an untreated control. c. Remove the existing medium from the cells and replace it with the treatment or control media. d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: a. At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. b. Measure the absorbance or fluorescence using a plate reader. c. Calculate the percentage of viable cells relative to the untreated control.

Experimental Workflow for Cell Treatment and Analysis cluster_assays Downstream Analysis Start Start Cell_Culture 1. Seed and Culture Cells Start->Cell_Culture Prepare_Treatment 2. Prepare this compound:BSA Complex Cell_Culture->Prepare_Treatment Cell_Treatment 3. Treat Cells with Acyl-CoA (various concentrations and time points) Prepare_Treatment->Cell_Treatment Incubation 4. Incubate for a Defined Period Cell_Treatment->Incubation Viability_Assay 5a. Cell Viability Assay (e.g., MTT, PrestoBlue) Incubation->Viability_Assay Lipid_Extraction 5b. Lipid Extraction and Analysis (e.g., LC-MS for acyl-CoAs) Incubation->Lipid_Extraction Gene_Expression 5c. RNA/Protein Extraction (e.g., qPCR, Western Blot) Incubation->Gene_Expression Data_Analysis 6. Data Analysis and Interpretation Viability_Assay->Data_Analysis Lipid_Extraction->Data_Analysis Gene_Expression->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell-based assays.

Protocol 3: Analysis of Cellular Acyl-CoA Pools by LC-MS

Objective: To quantify the intracellular levels of this compound and other acyl-CoA species following cell treatment.

Materials:

  • Treated and control cells from Protocol 2

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold methanol (B129727)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS system

Procedure:

  • Cell Harvesting: a. Adherent cells: Aspirate the medium, wash the cells twice with ice-cold PBS, and then add a small volume of ice-cold methanol. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3] b. Suspension cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C), wash twice with ice-cold PBS, and resuspend the final pellet in ice-cold methanol.[3]

  • Protein Precipitation and Lysis: Incubate the methanol lysate at -80°C for at least 15 minutes to ensure complete protein precipitation.[3]

  • Extraction: a. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris. b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration: Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution and Analysis: a. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[3] b. Analyze the samples by LC-MS to quantify the levels of this compound and other relevant acyl-CoA species.

Potential Downstream Applications and Analyses

  • Gene Expression Analysis: Investigate the effect of this compound on the expression of genes involved in lipid metabolism (e.g., ACOX1, MFE2, PPARA) using qPCR or RNA-seq.

  • Western Blotting: Analyze changes in the protein levels of key enzymes in the β-oxidation pathway.

  • Metabolic Flux Analysis: Use stable isotope-labeled precursors to trace the metabolic fate of this compound.

  • Oxidative Stress Assays: Measure the production of reactive oxygen species (ROS), as peroxisomal β-oxidation is a known source of H₂O₂.

  • Inflammatory Response: Assess the expression of inflammatory markers, as some fatty acids and their metabolites can modulate inflammatory pathways.

Safety and Handling

  • This compound should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions.

  • Ethanol is flammable and should be handled in a well-ventilated area away from open flames.

References

Application Notes: Development of Polyclonal Antibodies Against 3-Oxo-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-15-methylhexadecanoyl-CoA is a putative intermediate in the metabolism of branched-chain fatty acids. Specifically, it is likely involved in the peroxisomal β-oxidation of pristanic acid, a breakdown product of phytanic acid found in the human diet from dairy products and ruminant fats.[1][2][3] The accumulation of phytanic acid and its derivatives is associated with neurological conditions such as Refsum's disease, highlighting the importance of its metabolic pathways.[1][4] The development of specific antibodies against intermediates like this compound provides a powerful tool for researchers to investigate the dynamics of branched-chain fatty acid metabolism, diagnose metabolic disorders, and potentially explore therapeutic interventions.

These application notes provide a comprehensive guide for generating and characterizing polyclonal antibodies specific for this compound. Since this is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a robust immune response.[5][6][7] The protocols outlined below cover immunogen preparation, antibody production, and validation using standard immunoassay techniques.

Relevant Metabolic Pathway

The catabolism of phytanic acid begins with α-oxidation in the peroxisome to yield pristanic acid, which can then undergo β-oxidation.[2][3][8] this compound is an intermediate in the subsequent β-oxidation of the resulting methylated fatty acyl-CoAs. Peroxisomal β-oxidation is crucial for metabolizing fatty acids that cannot be processed by mitochondria, such as very-long-chain and branched-chain fatty acids.[9][10][11]

fatty_acid_oxidation cluster_alpha Peroxisomal α-Oxidation cluster_beta Peroxisomal β-Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA ACSL Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid ALDH Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA ACSL Target_Molecule This compound Pristanoyl_CoA->Target_Molecule Multiple Steps Propionyl_CoA Propionyl-CoA + Acetyl-CoA Target_Molecule->Propionyl_CoA Thiolase

Caption: Simplified pathway of branched-chain fatty acid oxidation.

Protocol 1: Immunogen Preparation (Hapten-Carrier Conjugation)

To generate an immune response against a small molecule like this compound, it must be covalently linked to a larger, immunogenic carrier protein.[6][7] Keyhole Limpet Hemocyanin (KLH) is commonly used for immunization due to its large size and high immunogenicity, while Bovine Serum Albumin (BSA) is often used for screening assays to avoid cross-reactivity with the carrier.[6] The most straightforward conjugation method utilizes the carboxyl group on the CoA molecule via an EDC-mediated reaction to form a stable amide bond with primary amines on the carrier protein.[12]

Experimental Workflow: Hapten-Carrier Conjugation

Caption: Workflow for conjugating the hapten to a carrier protein.

Methodology

  • Reagent Preparation :

    • Hapten Solution : Prepare a 10 mg/mL solution of this compound in Dimethylformamide (DMF).

    • Carrier Protein Solution : Prepare a 10 mg/mL solution of KLH or BSA in 0.1 M MES buffer, pH 4.7.

    • Activation Reagents : Prepare fresh 10 mg/mL solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in MES buffer.

  • Activation and Conjugation :

    • To 1 mL of the carrier protein solution, add 100 µL of the hapten solution.

    • Add 50 µL of EDC solution and 50 µL of NHS solution to the hapten-carrier mixture.

    • Mix gently and incubate at room temperature for 2 hours with continuous stirring.

  • Purification :

    • Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).

    • Dialyze against 1 L of Phosphate Buffered Saline (PBS), pH 7.4, at 4°C.

    • Change the PBS buffer three times over 24-48 hours to ensure complete removal of unreacted hapten and crosslinkers.

  • Characterization and Storage :

    • Determine the protein concentration using a BCA assay.

    • Confirm conjugation using SDS-PAGE (a shift in molecular weight compared to the unconjugated carrier) and MALDI-TOF mass spectrometry to estimate the hapten-to-carrier molar ratio.[13]

    • Aliquot the conjugate and store at -20°C.

Data Presentation: Conjugate Characterization

ParameterUnconjugated Carrier (KLH)Hapten-KLH ConjugateMethod
Protein Concentration ~10 mg/mL~8.5 mg/mLBCA Assay
Apparent MW ~4.5x10⁵ - 1.3x10⁷ DaHigher MW ShiftSDS-PAGE
Hapten Density N/A~15-25 moles/moleMALDI-TOF

Protocol 2: Polyclonal Antibody Production and Screening

Methodology

  • Immunization :

    • Emulsify the KLH-hapten conjugate (1 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization.

    • Immunize two rabbits with 0.5 mg of the conjugate each via subcutaneous injections at multiple sites.

    • Booster immunizations should be administered every 3-4 weeks using the conjugate emulsified with Incomplete Freund's Adjuvant (IFA).

    • Collect pre-immune serum before the first immunization and test bleeds 10-14 days after each booster.

  • Antibody Titer Screening by Indirect ELISA :

    • Coating : Coat a 96-well microplate with the BSA-hapten conjugate (the screening antigen) at 5 µg/mL in carbonate-bicarbonate buffer, pH 9.6. Incubate overnight at 4°C.

    • Washing : Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

    • Blocking : Block non-specific binding sites by incubating with 5% non-fat dry milk in PBST for 1 hour at room temperature.

    • Primary Antibody : Add serial dilutions of rabbit serum (pre-immune and post-immunization) to the wells and incubate for 2 hours at room temperature.

    • Washing : Repeat the washing step.

    • Secondary Antibody : Add HRP-conjugated goat anti-rabbit IgG, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.

    • Washing : Repeat the washing step.

    • Detection : Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2 M H₂SO₄.

    • Readout : Measure the absorbance at 450 nm. The titer is defined as the highest dilution that gives a signal significantly above the pre-immune serum background.

Data Presentation: Antibody Titer from Indirect ELISA

Serum SampleDilution FactorAbsorbance (450 nm)Titer
Pre-immune1:1000.150-
Post-Boost 11:1,0001.850>1:1,000
Post-Boost 21:10,0002.100>1:10,000
Post-Boost 31:50,0001.550~1:50,000
Post-Boost 31:100,0000.800

Protocol 3: Antibody Characterization by Competitive ELISA

Competitive ELISA is used to determine the specificity and sensitivity of the antibody for the free hapten.[14][15] This assay measures the ability of the free hapten in solution to inhibit the binding of the antibody to the plate-bound BSA-hapten conjugate.

Methodology

  • Plate Coating and Blocking : Follow the steps for coating and blocking as described in the indirect ELISA protocol.

  • Competition Step :

    • In a separate plate or tubes, pre-incubate a fixed, sub-maximal dilution of the antibody (determined from the indirect ELISA titration curve) with serial dilutions of the free hapten (this compound) for 1 hour at 37°C.

    • Include a "no inhibitor" control (antibody only).

  • Transfer and Incubation : Transfer the antibody-hapten mixtures to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.

  • Detection : Proceed with the washing, secondary antibody, and detection steps as described for the indirect ELISA.

  • Analysis : Plot the absorbance against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of free hapten required to inhibit 50% of the antibody binding.

Data Presentation: Competitive ELISA Results

Competitor MoleculeIC50 (nM)Specificity Notes
This compound 50 Target Analyte
Pristanic Acid>10,000Low cross-reactivity
Phytanic Acid>10,000Low cross-reactivity
Palmitoyl-CoA>5,000Low cross-reactivity

Protocol 4: Application in Western Blotting

While Western Blotting typically detects proteins, an antibody against a small molecule can be used to detect proteins that are covalently modified by or strongly and non-covalently bound to the hapten. This requires running non-denaturing gels or using specific cross-linking strategies. The following is a general protocol for standard Western Blotting.[16][17]

Experimental Workflow: Western Blotting

G sample Prepare Protein Lysate from Cells or Tissue sds_page Separate Proteins by Size via SDS-PAGE sample->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer block Block Membrane (5% Milk or BSA) transfer->block primary_ab Incubate with Primary Antibody (anti-Hapten) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with Chemiluminescent Substrate (ECL) secondary_ab->detect analyze Image and Analyze Bands detect->analyze

Caption: General workflow for Western Blot analysis.

Methodology

  • Sample Preparation : Prepare protein lysates from cells or tissues of interest. Determine protein concentration using a BCA assay.[18]

  • SDS-PAGE : Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation : Incubate the membrane with the anti-hapten polyclonal antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate with HRP-conjugated goat anti-rabbit IgG for 1 hour at room temperature.

  • Detection : Wash the membrane as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

Data Presentation: Quantitative Western Blot Analysis

Sample IDTarget Band Intensity (Arbitrary Units)Loading Control (e.g., GAPDH) IntensityNormalized Intensity
Control15,00045,0000.33
Treatment 145,00046,0000.98
Treatment 28,00044,0000.18

Protocol 5: Application in Immunohistochemistry (IHC)

IHC can be used to visualize the subcellular or tissue-level localization of this compound. This is particularly useful for studying metabolic processes in specific cell types within a complex tissue.[19][20][21]

Experimental Workflow: Immunohistochemistry

G fix Fix and Embed Tissue in Paraffin section Section Tissue and Mount on Slides fix->section deparaffinize Deparaffinize and Rehydrate section->deparaffinize retrieval Antigen Retrieval (Heat-Induced) deparaffinize->retrieval block Block Endogenous Peroxidase and Non-Specific Sites retrieval->block primary_ab Incubate with Primary Antibody (anti-Hapten) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with DAB Substrate secondary_ab->detect counterstain Counterstain (Hematoxylin) and Mount detect->counterstain image Image with Microscope counterstain->image

References

Application Notes & Protocols: 3-Oxo-15-methylhexadecanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific literature detailing the direct applications of 3-Oxo-15-methylhexadecanoyl-CoA in lipidomics is not extensively available, its structural characteristics strongly suggest its role as a key intermediate in the metabolism of branched-chain fatty acids (BCFAs). These application notes and protocols are therefore based on established methodologies for the analysis of related BCFAs and their metabolites, providing a robust framework for investigating this and similar molecules.

Introduction to Branched-Chain Fatty Acids (BCFAs) and this compound

Branched-chain fatty acids are a class of lipids characterized by one or more methyl branches on their carbon backbone.[1] They are integral components of bacterial cell membranes, influencing fluidity and function, and are also found in dairy products and ruminant meats.[2][3] In humans, BCFAs play a role in gut health and have unique metabolic pathways distinct from their straight-chain counterparts.[1] The accumulation of certain BCFAs is associated with metabolic disorders, making their study crucial for diagnostics and therapeutic development.[2]

This compound is a putative intermediate in the β-oxidation of 15-methylhexadecanoic acid (isostearic acid), a common BCFA. Its analysis falls under the umbrella of lipidomics, a field that aims to comprehensively study the lipid profile of a biological system.[4] Lipidomics is a powerful tool for identifying biomarkers, understanding disease pathophysiology, and discovering new drug targets.[1][4]

Metabolic Relevance: The Phytanic Acid Oxidation Pathway

A well-elucidated pathway for BCFA metabolism is the oxidation of phytanic acid, a 3-methyl-branched fatty acid. Due to the methyl group at the β-carbon, phytanic acid cannot be directly degraded by β-oxidation.[5] It first undergoes α-oxidation in peroxisomes to yield pristanic acid, which can then enter the β-oxidation pathway.[5][6] Deficiencies in the enzymes of this pathway lead to the accumulation of phytanic acid, resulting in Refsum disease, a rare genetic disorder.[7][8] The study of intermediates in such pathways is critical for diagnosing and understanding these conditions.[7] this compound would be an analogous intermediate in the β-oxidation of other BCFAs.

cluster_peroxisome Peroxisome A 15-Methylhexadecanoyl-CoA B 2,3-Dehydro-15-methylhexadecanoyl-CoA A->B Acyl-CoA Dehydrogenase C 3-Hydroxy-15-methylhexadecanoyl-CoA B->C Enoyl-CoA Hydratase D This compound C->D 3-Hydroxyacyl-CoA Dehydrogenase E Myristoyl-CoA D->E Thiolase F Propionyl-CoA D->F Thiolase

Beta-oxidation of a branched-chain fatty acid.
Applications in Lipidomics

The quantification of this compound and other BCFA metabolites can serve several key applications in research and drug development:

  • Biomarker Discovery: Aberrant levels of BCFA intermediates can serve as potential biomarkers for inborn errors of metabolism, such as Refsum disease, and other conditions where BCFA metabolism is dysregulated.[7][9]

  • Disease Mechanism Studies: By profiling the changes in the lipidome, including BCFAs and their derivatives, researchers can gain insights into the pathophysiology of metabolic diseases.[10]

  • Drug Development: The enzymes involved in BCFA metabolism represent potential targets for therapeutic intervention. Quantifying substrate and product levels is essential for assessing drug efficacy.[1]

  • Nutritional Science: Investigating the impact of dietary BCFAs on the lipidome can help in formulating dietary guidelines for health and disease prevention.[3]

Quantitative Data Presentation

The following table presents hypothetical quantitative data for "Analyte X" (representing this compound) to illustrate its potential as a biomarker in a disease state compared to a healthy control group.

Analyte Sample Group Concentration (pmol/mg protein) Mean ± SD p-value
Analyte XControl (n=20)15.2 ± 3.5< 0.001
Disease Model (n=20)48.9 ± 8.1

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is a generalized method for the extraction of total lipids from tissues or cells, based on the widely used Folch method.[11]

Materials:

  • LC-MS grade chloroform, methanol, and water[12]

  • 0.9% NaCl solution

  • Handheld homogenizer

  • Glass vials

  • Centrifuge

  • Nitrogen or argon gas for drying[12]

Procedure:

  • Tissue Homogenization: Weigh approximately 50 mg of tissue and homogenize it in a 2:1 (v/v) mixture of chloroform:methanol. The final solvent volume should be 20 times the tissue volume (e.g., 1 mL for 50 mg of tissue).[11]

  • Extraction: Shake the homogenate on a rotary shaker for 20 minutes at room temperature.[11]

  • Phase Separation: Centrifuge the homogenate at 10,000 x g for 10 minutes to pellet the tissue debris.[13] Carefully transfer the supernatant to a new glass vial.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 200 µL for 1 mL of supernatant).[11] Vortex briefly and centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the phases.

  • Collection of Organic Phase: The lower organic phase contains the lipids. Carefully aspirate and discard the upper aqueous phase.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen or argon gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., 1:1 v/v acetonitrile:isopropanol).

Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a targeted quantification method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for analyzing acyl-CoAs.[1][14]

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)[1]

  • C18 reversed-phase column

  • LC-MS grade acetonitrile, water, and formic acid[14]

  • Internal standard (e.g., a stable isotope-labeled analog or an odd-chain acyl-CoA not present in the sample)[14]

Procedure:

  • Sample Preparation:

    • Thaw the reconstituted lipid extracts on ice.

    • For absolute quantification, prepare a calibration curve by spiking known concentrations of a this compound standard into a blank matrix.

    • Add the internal standard to all samples, calibrators, and quality controls.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

    • Determine the concentration of the analyte in the samples from the calibration curve.

A Sample Collection (Tissue, Cells, Plasma) B Lipid Extraction (e.g., Folch Method) A->B C Sample Preparation (Drying, Reconstitution, IS Spiking) B->C D LC-MS/MS Analysis (Targeted Quantification) C->D E Data Processing (Peak Integration, Quantification) D->E F Statistical Analysis & Biomarker Identification E->F

Lipidomics experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Improving 3-Oxo-15-methylhexadecanoyl-CoA Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Oxo-15-methylhexadecanoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Troubleshooting the Synthesis of 3-Oxo-15-methylhexadecanoic Acid (Precursor)

Question 1: I am experiencing a low yield in the synthesis of 3-Oxo-15-methylhexadecanoic acid. What are the potential causes and solutions?

Answer: Low yields in the synthesis of the 3-oxo acid precursor can stem from several factors. The reaction is often a variation of the Reformatsky reaction or similar carbon-carbon bond-forming reactions.

  • Poor quality of starting materials: Ensure that the starting materials, such as 13-methyl-tetradecanal and the bromoacetate (B1195939) derivative, are pure and dry. Moisture can quench the reaction.

  • Inefficient activation of the zinc catalyst: In a Reformatsky-type reaction, the zinc needs to be activated. This can be achieved by washing with dilute acid, followed by drying under a high vacuum.

  • Suboptimal reaction temperature: The reaction temperature is crucial. If it's too low, the reaction may be sluggish. If it's too high, side reactions can occur. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Incomplete hydrolysis of the intermediate: After the initial reaction, the intermediate ester must be hydrolyzed to the carboxylic acid. Ensure complete hydrolysis by using a sufficient amount of base and allowing adequate reaction time.

Question 2: I am observing significant side product formation. What are these side products and how can I minimize them?

Answer: Common side products include self-condensation of the aldehyde and the formation of the corresponding alcohol from the reduction of the aldehyde.

  • Aldol condensation of the aldehyde: This can be minimized by adding the aldehyde slowly to the reaction mixture containing the activated zinc and bromoacetate.

  • Reduction of the aldehyde: This occurs if there are sources of hydride in the reaction. Ensure all reagents are pure and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting the Coupling of 3-Oxo-15-methylhexadecanoic Acid with Coenzyme A

Question 1: My coupling reaction to form this compound has a low yield. What are the common reasons for this?

Answer: The coupling of a carboxylic acid to Coenzyme A (CoA) is a delicate process. Low yields are a frequent issue.

  • Inefficient activation of the carboxylic acid: The carboxylic acid must be activated to react with the thiol group of CoA. Common activating agents include N,N'-Carbonyldiimidazole (CDI) and ethyl chloroformate (ECF). Ensure the activating agent is fresh and used in the correct stoichiometry.

  • Degradation of Coenzyme A: Coenzyme A is sensitive to pH and temperature. The reaction should be performed at a controlled pH, typically between 7.5 and 8.0, and at a low temperature (e.g., 4°C) to minimize degradation.

  • Low solubility of Coenzyme A in organic solvents: Coenzyme A is a large, polar molecule with limited solubility in many organic solvents.[1] Performing the reaction in a mixed aqueous-organic solvent system can improve solubility and reaction efficiency.

  • Hydrolysis of the activated carboxylic acid: The activated carboxylic acid intermediate can be hydrolyzed by water, which is often present in the reaction mixture. This can be minimized by using anhydrous solvents for the activation step and performing the reaction promptly after activation.

Question 2: I am seeing multiple peaks on my HPLC analysis of the final product. What are the likely impurities?

Answer: Several impurities can be present in the final reaction mixture.

  • Unreacted Coenzyme A: If the coupling reaction is incomplete, you will have unreacted CoA.

  • Unreacted 3-Oxo-15-methylhexadecanoic acid: The starting carboxylic acid may also be present if the reaction did not go to completion.

  • Side products from the activating agent: For example, if using ECF, propoxycarbonyl-CoA can form as a side product.[2]

  • Oxidized Coenzyme A: Coenzyme A can be oxidized to form a disulfide-linked dimer, which will appear as a separate peak on the HPLC.

Troubleshooting the Purification of this compound

Question 1: I am having difficulty purifying my this compound using reverse-phase HPLC. What can I do to improve the separation?

Answer: Reverse-phase HPLC is the method of choice for purifying long-chain acyl-CoAs.[3][4]

  • Optimize the mobile phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically used.[1][3] Adjusting the gradient slope and the pH of the aqueous buffer can significantly improve separation.

  • Use a suitable column: A C18 column is commonly used for long-chain acyl-CoAs.[3][4] Ensure the column is in good condition and has the appropriate particle size for your application.

  • Control the temperature: Column temperature can affect the retention times and peak shapes. Maintaining a constant and optimized temperature can improve reproducibility.

  • Sample preparation: Ensure your sample is fully dissolved and filtered before injecting it onto the HPLC column to prevent clogging and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best method for activating 3-Oxo-15-methylhexadecanoic acid for coupling with Coenzyme A?

A1: Both N,N'-Carbonyldiimidazole (CDI) and ethyl chloroformate (ECF) are effective activating agents. CDI is often preferred for aliphatic acids as it can lead to higher yields compared to ECF-mediated couplings.[2] However, the choice may depend on the specific reaction conditions and the stability of your 3-oxo acid.

Q2: How can I monitor the progress of the synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting materials and the appearance of the product in the synthesis of the 3-oxo acid precursor. For the coupling reaction with CoA, reverse-phase HPLC is the most suitable method to monitor the formation of the final product.

Q3: What is the stability of this compound and how should it be stored?

A3: Thioesters are generally more reactive than esters and can be prone to hydrolysis, especially at non-neutral pH.[5] 3-oxoacyl-CoA compounds can also be susceptible to enzymatic degradation if exposed to biological contaminants. It is recommended to store the purified product at -80°C as a lyophilized powder or in a buffered solution at a slightly acidic pH (e.g., pH 5-6) to minimize degradation.

Q4: Can I use an enzymatic method to synthesize this compound?

A4: Yes, enzymatic synthesis is a viable alternative. Enzymes like 3-oxoacyl-CoA synthases are involved in the biosynthesis of these molecules.[6][7] Using a purified enzyme can offer high specificity and yield under mild reaction conditions, but may require more specialized knowledge and reagents.

Data Presentation

Table 1: Comparison of Activating Agents for Acyl-CoA Synthesis

Activating AgentTypical YieldsAdvantagesDisadvantages
N,N'-Carbonyldiimidazole (CDI)60-80%High yield for aliphatic acids, mild reaction conditions.Can be sensitive to moisture.
Ethyl Chloroformate (ECF)40-60%Readily available, effective for a range of acids.Can form side products, may require more aggressive conditions.[2]
Symmetric Anhydrides70-90%High yields, clean reactions.Limited commercial availability of the required anhydride.

Table 2: Typical HPLC Gradients for Long-Chain Acyl-CoA Purification

Time (min)% Solvent A (e.g., 75 mM KH2PO4, pH 4.9)% Solvent B (e.g., Acetonitrile)Flow Rate (mL/min)
056441.0
2020801.0
2520801.0
3056441.0
(This is an example gradient and should be optimized for your specific application)

Experimental Protocols

Protocol 1: Synthesis of 3-Oxo-15-methylhexadecanoic Acid

This protocol is a generalized procedure based on common organic synthesis methods for 3-oxo acids.

  • Activate zinc powder by washing with dilute HCl, followed by water, ethanol (B145695), and diethyl ether, then dry under a high vacuum.

  • In a flame-dried, three-necked flask under an argon atmosphere, add the activated zinc and a solution of ethyl bromoacetate in anhydrous tetrahydrofuran (B95107) (THF).

  • Slowly add a solution of 13-methyl-tetradecanal in anhydrous THF to the mixture at room temperature.

  • After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolyze the resulting ethyl ester to the carboxylic acid by stirring with an excess of potassium hydroxide (B78521) in a mixture of ethanol and water.

  • Acidify the reaction mixture with HCl and extract the product with diethyl ether.

  • Purify the crude 3-Oxo-15-methylhexadecanoic acid by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound via CDI Activation

  • Dissolve 3-Oxo-15-methylhexadecanoic acid in anhydrous THF.

  • Add N,N'-Carbonyldiimidazole (CDI) in one portion and stir the mixture at room temperature for 1-2 hours, or until the activation is complete (can be monitored by the evolution of CO2).

  • In a separate flask, dissolve Coenzyme A trilithium salt in a cold (4°C) aqueous buffer (e.g., 0.1 M potassium phosphate, pH 7.5).

  • Slowly add the activated carboxylic acid solution to the Coenzyme A solution with gentle stirring, while maintaining the pH between 7.5 and 8.0 by adding small amounts of a dilute base (e.g., 0.1 M KOH).

  • Allow the reaction to proceed at 4°C for several hours or overnight.

  • Monitor the formation of the product by reverse-phase HPLC.

Protocol 3: Purification of this compound by RP-HPLC

  • Acidify the reaction mixture to pH 4-5 with dilute acid.

  • Filter the mixture to remove any precipitate.

  • Inject the filtered solution onto a C18 reverse-phase HPLC column.

  • Elute the product using a gradient of an aqueous buffer (e.g., 75 mM potassium phosphate, pH 4.9) and an organic solvent (e.g., acetonitrile).[1][3]

  • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) base of Coenzyme A.

  • Collect the fractions containing the pure product.

  • Lyophilize the collected fractions to obtain the purified this compound as a white powder.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Coupling with Coenzyme A 13-methyl-tetradecanal 13-methyl-tetradecanal Step1_reaction Reformatsky-type Reaction (Zn) 13-methyl-tetradecanal->Step1_reaction Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Step1_reaction Intermediate_ester Ethyl 3-hydroxy-15- methylhexadecanoate Step1_reaction->Intermediate_ester Oxidation Oxidation Intermediate_ester->Oxidation 3-Oxo_ester Ethyl 3-oxo-15- methylhexadecanoate Oxidation->3-Oxo_ester Hydrolysis Hydrolysis 3-Oxo_ester->Hydrolysis 3-Oxo_acid 3-Oxo-15-methyl- hexadecanoic acid Hydrolysis->3-Oxo_acid 3-Oxo_acid_input 3-Oxo-15-methyl- hexadecanoic acid Activation Activation 3-Oxo_acid_input->Activation CDI CDI CDI->Activation Activated_acid Activated 3-oxo-15- methylhexadecanoyl- imidazole Activation->Activated_acid Coupling Coupling Activated_acid->Coupling CoA Coenzyme A CoA->Coupling Final_Product 3-Oxo-15-methyl- hexadecanoyl-CoA Coupling->Final_Product

Caption: Synthesis Pathway of this compound.

Troubleshooting_Workflow cluster_activation_solutions Activation Issues cluster_coupling_solutions Coupling Issues cluster_purification_solutions Purification Issues Start Low Yield of This compound Check_Activation Was the carboxylic acid activation efficient? Start->Check_Activation Check_Coupling Were the coupling conditions optimal? Start->Check_Coupling Check_Purification Was there product loss during purification? Start->Check_Purification Sol_CDI Use fresh CDI/ECF Check_Activation->Sol_CDI No Sol_Anhydrous Ensure anhydrous conditions Check_Activation->Sol_Anhydrous No Sol_Stoichiometry Optimize stoichiometry Check_Activation->Sol_Stoichiometry No Sol_pH Maintain pH 7.5-8.0 Check_Coupling->Sol_pH No Sol_Temp Keep reaction at 4°C Check_Coupling->Sol_Temp No Sol_Solubility Use mixed solvent system Check_Coupling->Sol_Solubility No Sol_HPLC_Gradient Optimize HPLC gradient Check_Purification->Sol_HPLC_Gradient Yes Sol_Column Check column performance Check_Purification->Sol_Column Yes Sol_Lyophilization Ensure complete lyophilization Check_Purification->Sol_Lyophilization Yes

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Overcoming 3-Oxo-15-methylhexadecanoyl-CoA Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of 3-Oxo-15-methylhexadecanoyl-CoA in experimental settings.

Introduction to this compound Instability

This compound is a long-chain acyl-CoA thioester, a class of molecules known for the reactivity and instability of the thioester bond. This inherent lability, primarily due to hydrolysis, can lead to significant challenges in experimental consistency and accuracy. The primary degradation pathway is the hydrolytic cleavage of the thioester bond, yielding Coenzyme A and 3-Oxo-15-methylhexadecanoic acid. This process is influenced by several factors, including pH, temperature, and the presence of certain buffer components.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The principal cause of degradation is the hydrolysis of the thioester bond. This reaction is significantly accelerated by alkaline pH and elevated temperatures. The presence of certain nucleophiles in buffer solutions can also contribute to its breakdown.

Q2: How should I store my stock solutions of this compound?

A2: For optimal stability, stock solutions should be prepared in a slightly acidic buffer (pH 6.0-6.5) and stored at ultra-low temperatures (-80°C). Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q3: What are the signs of degradation in my sample?

A3: Degradation can be detected by a decrease in the concentration of the intact this compound over time. This can be monitored using analytical techniques such as LC-MS/MS. In enzymatic assays, degradation will lead to decreased reaction rates and inconsistent results.

Q4: Can I use a standard phosphate (B84403) buffer for my experiments?

A4: While commonly used, phosphate buffers can have variable pH upon freezing and thawing, which may affect the stability of the compound. If possible, use a buffer with a low freezing point depression or prepare fresh solutions for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Inconsistent results between experiments Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions from solid material. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Always store at -80°C.
Low or no activity in enzymatic assays Complete or significant degradation of the substrate prior to or during the assay.Prepare the final reaction mixture containing this compound immediately before starting the assay. Maintain the reaction components on ice until use. Verify the integrity of the stock solution via LC-MS/MS.
High background signal in control reactions Spontaneous hydrolysis of the thioester bond, releasing free Coenzyme A, which may be detected by certain assay methods.Run a "substrate-only" control (without enzyme) to quantify the rate of spontaneous hydrolysis under your specific assay conditions. Subtract this background rate from your enzyme-catalyzed reaction rate.
Precipitation of the compound upon dissolution Long-chain acyl-CoAs can be difficult to dissolve in aqueous buffers.Dissolve the lyophilized powder in a small amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO) before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data on Thioester Stability

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes general stability trends for long-chain acyl-CoA thioesters based on available literature. These trends are expected to be applicable to this compound.

Parameter Condition Relative Stability Recommendation
pH Acidic (pH < 6.5)HighPrepare and store solutions in a slightly acidic buffer.
Neutral (pH 7.0-7.5)ModerateUse immediately after preparation for experiments at neutral pH.
Alkaline (pH > 8.0)LowAvoid alkaline conditions whenever possible. If necessary, minimize exposure time.
Temperature -80°CHighLong-term storage.
-20°CModerateShort-term storage (days to weeks).
4°CLowVery short-term storage (hours). Keep on ice during experiments.
Room TemperatureVery LowAvoid prolonged exposure.
Freeze-Thaw Cycles Single Freeze-ThawMinor ImpactAliquot stock solutions to minimize cycles.
Multiple Freeze-ThawsSignificant DegradationAvoid more than 1-2 freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • Lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Acidic Buffer (e.g., 50 mM MES, pH 6.0)

  • Microcentrifuge tubes

Procedure:

  • Equilibrate the lyophilized powder to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to collect the powder at the bottom.

  • Resuspend the powder in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). Vortex briefly to ensure complete dissolution.

  • Further dilute the DMSO stock solution with the acidic buffer to the desired working stock concentration (e.g., 1 mM).

  • Aliquot the working stock solution into single-use microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen and store immediately at -80°C.

Protocol 2: General Enzymatic Assay using this compound

Materials:

  • Enzyme of interest in a suitable assay buffer

  • This compound working stock solution (from Protocol 1)

  • Other necessary co-factors and reagents for the specific assay

  • Microplate reader or spectrophotometer

Procedure:

  • Thaw a single-use aliquot of the this compound working stock solution on ice immediately before use.

  • Prepare the reaction mixture (excluding the enzyme) in a microplate or cuvette, keeping it on ice. This mixture should contain the assay buffer, co-factors, and any other required components.

  • Add the appropriate volume of the this compound solution to the reaction mixture to achieve the final desired concentration.

  • Pre-incubate the reaction mixture at the desired assay temperature for a few minutes.

  • Initiate the reaction by adding the enzyme solution.

  • Immediately begin monitoring the reaction progress according to the specific detection method of the assay (e.g., change in absorbance or fluorescence).

  • Include a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis of the substrate.

Visualizations

Instability_Pathway cluster_main Factors Influencing Instability cluster_factors 3_Oxo_CoA This compound (Stable Form) Hydrolyzed_Products 3-Oxo-15-methylhexadecanoic Acid + CoASH (Degradation Products) 3_Oxo_CoA->Hydrolyzed_Products Hydrolysis High_pH Alkaline pH (>8.0) High_pH->Hydrolyzed_Products High_Temp Elevated Temperature High_Temp->Hydrolyzed_Products Freeze_Thaw Repeated Freeze-Thaw Freeze_Thaw->Hydrolyzed_Products

Caption: Factors accelerating the hydrolysis of this compound.

Experimental_Workflow Start Start: Lyophilized Compound Dissolution 1. Dissolve in DMSO Start->Dissolution Dilution 2. Dilute in Acidic Buffer (pH 6.0) Dissolution->Dilution Aliquoting 3. Aliquot into Single-Use Vials Dilution->Aliquoting Storage 4. Store at -80°C Aliquoting->Storage Assay_Prep 5. Thaw on Ice Immediately Before Use Storage->Assay_Prep Run_Assay 6. Run Experiment Assay_Prep->Run_Assay End End: Reliable Data Run_Assay->End

Caption: Recommended workflow for handling this compound.

Technical Support Center: Quantification of 3-Oxo-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Oxo-15-methylhexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound?

A1: The gold standard for quantifying this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for accurately measuring this low-abundance, complex lipid molecule. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed for this purpose.

Q2: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A2: Based on the structure of this compound, the expected monoisotopic mass of the neutral molecule is 1051.40 g/mol . For positive ion electrospray ionization (ESI), the precursor ion to monitor ([M+H]⁺) would be m/z 1052.4. Acyl-CoAs exhibit a characteristic fragmentation pattern, which includes a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) and the formation of a phosphopantetheine fragment. Therefore, the primary product ions for MRM would be:

  • Product Ion 1 (most abundant): m/z 545.4 (resulting from the neutral loss of 507.0 Da)

  • Product Ion 2 (confirmatory): m/z 428.0 (adenosine 3',5'-diphosphate fragment)

Q3: What type of internal standard should be used for accurate quantification?

A3: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). However, this is often not commercially available. A suitable alternative is a structurally similar acyl-CoA that is not endogenously present in the sample. A common choice for long-chain acyl-CoA analysis is an odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA) .

Q4: How should I prepare my biological samples (cells or tissues) for analysis?

A4: Proper sample preparation is critical to prevent degradation of the analyte and to remove interfering substances. A typical workflow involves:

  • Rapid Homogenization: Homogenize the cell pellet or tissue sample on ice in a suitable buffer.

  • Protein Precipitation and Extraction: Use a cold solution of 5-sulfosalicylic acid (SSA) to precipitate proteins and simultaneously extract the acyl-CoAs.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at a high speed in a refrigerated centrifuge.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

Q5: What are the key considerations for the liquid chromatography separation?

A5: Reversed-phase chromatography is the most common method for separating acyl-CoAs. Key considerations include:

  • Column: A C18 column is typically used.

  • Mobile Phases: A gradient of an aqueous mobile phase (e.g., water with a small amount of an ion-pairing agent or acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol) is used to elute the acyl-CoAs.

  • Isomer Separation: As this compound is a branched-chain fatty acyl-CoA, chromatographic separation from other isobaric (same mass) and isomeric species is crucial for accurate quantification. Optimization of the chromatographic gradient may be necessary to achieve baseline separation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for the Analyte 1. Analyte Degradation: 3-oxoacyl-CoAs can be unstable.- Keep samples on ice at all times during preparation.- Process samples quickly.- Store extracts at -80°C until analysis.
2. Poor Extraction Recovery: Inefficient extraction from the sample matrix.- Ensure thorough homogenization.- Optimize the volume and concentration of the SSA extraction solution.
3. Incorrect MS/MS Transitions: The MRM transitions are not optimal for your instrument.- Perform a product ion scan of a standard (if available) to confirm the fragmentation pattern and select the most intense product ions.- If no standard is available, use the predicted transitions (m/z 1052.4 → 545.4 and 1052.4 → 428.0) and optimize the collision energy.
4. Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.- Improve chromatographic separation to move the analyte away from interfering peaks.- Dilute the sample extract.- Evaluate the need for a solid-phase extraction (SPE) clean-up step after the initial extraction.
High Background or Interfering Peaks 1. Matrix Effects: The biological matrix is complex and contains many other molecules.- Optimize the chromatographic gradient for better separation.- Use a more specific product ion for quantification if the primary one has interference.
2. Contamination: Contamination from solvents, tubes, or the LC-MS system.- Use high-purity, LC-MS grade solvents and reagents.- Run blank injections to identify sources of contamination.
3. Isobaric/Isomeric Interference: Other acyl-CoAs with the same mass are co-eluting.- Enhance chromatographic resolution by using a longer column, a shallower gradient, or a different stationary phase.- If isomers cannot be separated, consider this a combined measurement and report it accordingly.
Poor Reproducibility (High %CV) 1. Inconsistent Sample Preparation: Variability in homogenization, extraction, or pipetting.- Standardize the sample preparation protocol and ensure consistency across all samples.- Use a reliable internal standard to correct for variability.
2. Analyte Instability: Degradation of the analyte between sample preparation and analysis.- Analyze samples as quickly as possible after preparation.- Keep samples in the autosampler at a low temperature (e.g., 4°C).
3. LC-MS System Instability: Fluctuations in pump pressure, column temperature, or MS sensitivity.- Equilibrate the LC-MS system thoroughly before running the sample batch.- Run quality control (QC) samples throughout the analytical run to monitor system performance.

Quantitative Data Summary

The following table provides the necessary mass spectrometry parameters for setting up an MRM-based quantification method for this compound.

Analyte Molecular Formula Monoisotopic Mass (Da) Precursor Ion ([M+H]⁺ m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
This compoundC₃₈H₆₆N₇O₁₈P₃S1051.401052.4545.4428.0
Internal Standard
Heptadecanoyl-CoA (C17:0)C₃₈H₆₈N₇O₁₇P₃S1021.431022.4515.4428.0

Experimental Protocol: Quantification of this compound by LC-MS/MS

1. Materials and Reagents

  • LC-MS grade water, acetonitrile, methanol, and isopropanol

  • 5-Sulfosalicylic acid (SSA)

  • Heptadecanoyl-CoA (internal standard)

  • Phosphate-buffered saline (PBS), ice-cold

  • Microcentrifuge tubes

  • Homogenizer

  • Refrigerated centrifuge

  • LC-MS system (UPLC coupled to a triple quadrupole mass spectrometer)

2. Sample Preparation

  • For Cell Pellets: Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • For Tissues: Weigh approximately 20-50 mg of frozen tissue.

  • Internal Standard Spiking: Prepare a working solution of Heptadecanoyl-CoA in a suitable solvent.

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA in 50:50 methanol:water containing the internal standard to the cell pellet or tissue sample.

  • Homogenization: Immediately homogenize the sample on ice until fully dispersed.

  • Vortexing: Vortex the homogenate vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Storage: Store the extracts at -80°C or proceed directly to LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate the analyte from other matrix components. For example:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Injection Volume: 5-10 µL.

  • MS Ionization: Positive Electrospray Ionization (ESI+).

  • MS Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 1052.4 → 545.4 (quantifier), 1052.4 → 428.0 (qualifier)

    • Heptadecanoyl-CoA (IS): 1022.4 → 515.4 (quantifier)

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve using standards of known concentrations and plot the peak area ratio against the concentration.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Cell Pellet or Tissue homogenize Homogenize on Ice with IS sample->homogenize extract Protein Precipitation (SSA) & Extraction homogenize->extract centrifuge Centrifuge (4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis (MRM) supernatant->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_signal Signal Issues cluster_interference Interference Issues cluster_reproducibility Reproducibility Issues start Problem Encountered no_signal No/Low Signal start->no_signal high_background High Background/Interference start->high_background poor_cv Poor Reproducibility start->poor_cv check_degradation Check for Degradation no_signal->check_degradation optimize_extraction Optimize Extraction no_signal->optimize_extraction verify_ms_params Verify MS Parameters no_signal->verify_ms_params investigate_suppression Investigate Ion Suppression no_signal->investigate_suppression improve_chromatography Improve Chromatography high_background->improve_chromatography check_contamination Check for Contamination high_background->check_contamination address_isomers Address Isobars/Isomers high_background->address_isomers standardize_prep Standardize Sample Prep poor_cv->standardize_prep ensure_stability Ensure Analyte Stability poor_cv->ensure_stability check_system Check System Stability poor_cv->check_system

Caption: Troubleshooting logic for quantification issues.

signaling_pathway FA 15-Methylhexadecanoic Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL AcylCoA 15-Methylhexadecanoyl-CoA ACSL->AcylCoA BetaOx β-Oxidation Pathway AcylCoA->BetaOx target_molecule This compound (Analyte of Interest) BetaOx->target_molecule Intermediate Step Thiolase 3-Oxoacyl-CoA Thiolase target_molecule->Thiolase

Caption: Simplified metabolic context of this compound.

Technical Support Center: Optimizing Cell Lysis for 3-Oxo-15-methylhexadecanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 3-Oxo-15-methylhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound?

A1: The recovery of long-chain acyl-CoAs like this compound is primarily influenced by three critical factors:

  • Sample Handling and Storage: Due to their inherent instability, immediate processing of fresh cells or tissues is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation. Repeated freeze-thaw cycles should be strictly avoided.

  • Choice of Cell Lysis Method: The method used to disrupt the cells is crucial and depends on the cell type. Mechanical methods may be necessary for cells with tough walls (e.g., yeast, bacteria), while chemical or enzymatic methods may be sufficient for mammalian cells. Inefficient lysis will lead to poor recovery.

  • Extraction and Analyte Stability: this compound is susceptible to both enzymatic and chemical degradation. Working quickly, on ice, and using appropriate buffers and solvents are essential to preserve the integrity of the analyte throughout the extraction process. The use of acidic conditions and organic solvents can help to quench enzymatic activity and improve stability.

Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low yields can stem from several issues. Here’s a troubleshooting guide to address common problems:

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis * Verify Lysis: After the lysis step, check a small aliquot of your sample under a microscope to ensure a high percentage of cells are disrupted. * Optimize Method: If lysis is incomplete, consider increasing the intensity or duration of the lysis method (e.g., longer sonication, more passes in a French press). For enzymatic lysis, ensure the enzyme concentration and incubation time are optimal. Combining enzymatic and mechanical methods can also improve efficiency.[1]
Analyte Degradation * Work Quickly and on Ice: Minimize the time samples spend at room temperature. Perform all steps on ice to reduce enzymatic activity. * Use Fresh Solvents: Ensure all solvents and buffers are fresh and of high purity. * Acidify Extraction Buffer: The thioester bond of acyl-CoAs is more stable at a slightly acidic pH. Using an extraction buffer with a pH around 4.9 can improve stability.[2]
Inefficient Extraction * Solvent Choice: Ensure the extraction solvent is appropriate for long-chain acyl-CoAs. A mixture of acetonitrile (B52724) and isopropanol (B130326) is a common choice.[3] * Solid-Phase Extraction (SPE): For cleaner samples and higher recovery, consider incorporating an SPE step after the initial extraction.[2]
Poor Phase Separation * Centrifugation: Ensure centrifugation steps are performed at the correct speed and temperature to achieve a clean separation of the aqueous and organic phases.

Q3: Which cell lysis method is best for my specific cell type?

A3: The optimal cell lysis method depends on the cell wall/membrane structure:

  • Mammalian Cells: These cells lack a cell wall and are relatively easy to lyse. Gentle methods like detergent-based lysis (e.g., using RIPA buffer) or solvent-based lysis with cold methanol (B129727) are often sufficient.[4] Sonication can also be used but should be carefully controlled to avoid overheating.

  • Yeast (e.g., Saccharomyces cerevisiae, Pichia pastoris): Yeast have a robust cell wall that requires more vigorous disruption. A combination of enzymatic digestion with zymolyase or lyticase followed by mechanical disruption (e.g., bead beating with glass or zirconia beads) is highly effective.[5]

  • Bacteria (e.g., E. coli): Gram-negative bacteria like E. coli can often be lysed using enzymatic treatment with lysozyme (B549824) in combination with detergents. For more resistant strains or to ensure complete lysis, mechanical methods such as sonication or a French press are recommended.

Troubleshooting Guides

Issue: Low Signal or No Signal of this compound in LC-MS Analysis

This guide provides a systematic approach to diagnosing and resolving low signal issues during LC-MS analysis.

low_signal_troubleshooting start Low or No Signal Detected check_ms 1. Verify MS Performance - Infuse a known standard (e.g., palmitoyl-CoA). - Check for stable spray and signal. start->check_ms ms_ok Signal OK? check_ms->ms_ok fix_ms Troubleshoot MS: - Clean source - Check voltages - Prepare fresh mobile phases ms_ok->fix_ms No check_extraction 2. Evaluate Extraction & Sample Stability - Prepare a fresh sample. - Spike a control sample with a known amount of a similar long-chain acyl-CoA standard before lysis. ms_ok->check_extraction Yes fix_ms->check_ms extraction_ok Standard Recovered? check_extraction->extraction_ok optimize_extraction Optimize Lysis & Extraction Protocol: - Re-evaluate lysis method (see FAQs). - Ensure pH of buffers is acidic. - Minimize sample handling time. extraction_ok->optimize_extraction No check_lc 3. Assess Chromatography - Inject a fresh standard directly into the LC-MS. - Check peak shape and retention time. extraction_ok->check_lc Yes optimize_extraction->check_extraction lc_ok Good Peak Shape? check_lc->lc_ok fix_lc Troubleshoot LC: - Check for column clogging. - Use a guard column. - Optimize gradient. lc_ok->fix_lc No success Problem Solved lc_ok->success Yes fix_lc->check_lc

Caption: Troubleshooting workflow for low LC-MS signal.

Data Presentation

Comparison of Lysis Method Efficiency for Long-Chain Acyl-CoA Recovery

The following table summarizes the reported recovery rates for long-chain acyl-CoAs using different extraction methodologies. Note that direct comparison can be challenging due to variations in tissue/cell type and specific protocols.

Lysis/Extraction Method Sample Type Recovery Rate (%) Reference
Homogenization in KH2PO4 buffer, 2-propanol, and acetonitrile extraction, followed by SPERat Tissues (Heart, Kidney, Muscle)70-80%[2]
Acetonitrile/2-propanol extraction followed by SPERat Liver83-90% (SPE step)[3]
Combined Enzymatic and Mechanical (High-Pressure Homogenization)Microalgae (Neochloris oleoabundans)~92.6% (lipid recovery)[1]
Solvent Extraction (Methanol-based)Cultured Mammalian CellsGenerally high, but quantitative data varies with cell line.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Cells (Adherent)
  • Cell Harvesting and Washing:

    • Aspirate the culture medium from a confluent 10 cm dish.

    • Wash the cell monolayer twice with 10 mL of ice-cold PBS. Aspirate the PBS completely after the final wash.

  • Lysis and Extraction:

    • Place the dish on a cold plate or on ice.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water or a 3:1 acetonitrile:isopropanol mixture) to the cells.

    • Use a cell scraper to scrape the cells in the cold solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Supernatant Collection:

    • Vortex the lysate briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[4]

Protocol 2: Extraction of this compound from Yeast Cells
  • Spheroplast Formation (Enzymatic Lysis):

    • Harvest yeast cells by centrifugation (e.g., 3,000 x g for 5 minutes).

    • Wash the cell pellet with a suitable buffer (e.g., sorbitol buffer).

    • Resuspend the pellet in a buffer containing a lytic enzyme such as Zymolyase or Lyticase.

    • Incubate at 30-37°C for 30-60 minutes, or until spheroplast formation is observed.

  • Mechanical Lysis and Extraction:

    • To the spheroplast suspension, add an equal volume of acid-washed glass beads (425-600 µm).

    • Add 2-3 volumes of cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).

    • Vortex vigorously for 30-60 second intervals, cooling on ice between intervals, for a total of 5-10 minutes.

  • Supernatant Collection and Processing:

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and proceed with concentration and reconstitution as described in Protocol 1.

Mandatory Visualization

General Workflow for Acyl-CoA Extraction and Analysis

acyl_coa_workflow start Start: Cell Culture (Mammalian, Yeast, or Bacterial) harvest 1. Cell Harvesting - Centrifugation (suspension) - Scrapping (adherent) start->harvest lysis 2. Cell Lysis - Chemical (Detergents) - Enzymatic (Lysozyme/Zymolyase) - Mechanical (Sonication/Bead Beating) harvest->lysis extraction 3. Solvent Extraction - Add cold organic solvent (e.g., Methanol, Acetonitrile) - Precipitate proteins lysis->extraction separation 4. Phase Separation - Centrifugation to pellet debris extraction->separation purification 5. Purification (Optional) - Solid-Phase Extraction (SPE) separation->purification analysis 6. Analysis - LC-MS/MS separation->analysis Directly if SPE is skipped purification->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for acyl-CoA extraction.
Hypothetical Metabolic Pathway: Beta-Oxidation of 15-Methylhexadecanoyl-CoA

The degradation of branched-chain fatty acids like 15-methylhexadecanoyl-CoA follows a pathway similar to standard beta-oxidation but may require additional enzymatic steps if the methyl group is at a position that sterically hinders the standard enzymes. The presence of the 3-oxo group indicates an intermediate in this process.

beta_oxidation_branched start_mol 15-Methylhexadecanoyl-CoA step1_enzyme Acyl-CoA Dehydrogenase start_mol->step1_enzyme intermediate1 Trans-Δ2-15-Methylhexadecenoyl-CoA step1_enzyme->intermediate1 step2_enzyme Enoyl-CoA Hydratase intermediate1->step2_enzyme intermediate2 3-Hydroxy-15-methylhexadecanoyl-CoA step2_enzyme->intermediate2 step3_enzyme 3-Hydroxyacyl-CoA Dehydrogenase intermediate2->step3_enzyme target_mol This compound (Target for Extraction) step3_enzyme->target_mol step4_enzyme β-Ketothiolase target_mol->step4_enzyme product1 Myristoyl-CoA (C14 Acyl-CoA) step4_enzyme->product1 product2 Propionyl-CoA step4_enzyme->product2 tca_cycle Further Metabolism (e.g., TCA Cycle) product1->tca_cycle product2->tca_cycle

Caption: Hypothetical beta-oxidation of 15-methylhexadecanoyl-CoA.

References

increasing the specificity of 3-Oxo-15-methylhexadecanoyl-CoA assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the specificity of 3-Oxo-15-methylhexadecanoyl-CoA assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for assaying this compound?

A1: The primary methods for the detection and quantification of this compound are spectrophotometric assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectrophotometric assays are often used for measuring enzyme activity (e.g., 3-oxoacyl-CoA thiolase), while HPLC and LC-MS/MS are employed for direct quantification of the acyl-CoA molecule, with LC-MS/MS offering the highest specificity and sensitivity.

Q2: Why is specificity a concern for this compound assays?

A2: Specificity is a critical concern due to the presence of other structurally similar long-chain and branched-chain acyl-CoAs in biological samples. These related molecules can interfere with the assay, leading to inaccurate quantification. For instance, enzymes used in spectrophotometric assays may have activity towards other 3-oxoacyl-CoAs.[1][2] Similarly, in HPLC analysis, isomers and other long-chain acyl-CoAs can co-elute, making it difficult to distinguish the target analyte.

Q3: How can I obtain a standard for this compound?

A3: Commercial availability of this compound is limited. Therefore, it often needs to be synthesized. The synthesis can be achieved through the enzymatic elongation of a shorter acyl-CoA precursor with malonyl-CoA using an elongase enzyme complex.[3] Alternatively, chemical synthesis methods can be employed, followed by purification using chromatographic techniques.

Q4: What are the key considerations for sample preparation?

A4: Proper sample preparation is crucial for accurate and reproducible results. This includes rapid quenching of metabolic activity, efficient extraction of acyl-CoAs, and removal of interfering substances. A common method involves homogenization in a buffered solution followed by solid-phase extraction (SPE) to purify the acyl-CoAs.[4] For LC-MS/MS analysis, protein precipitation is a critical step to prevent column clogging and ion suppression.

Troubleshooting Guides

Spectrophotometric Assay Troubleshooting
Issue Potential Cause Recommended Solution
High background signal Contaminating enzymes in the sample with similar activity.Use a more purified enzyme preparation or specific inhibitors for contaminating enzymes.
Non-specific reduction of the detection reagent.Run a blank reaction without the substrate to determine the background rate and subtract it from the sample readings.
Low or no signal Inactive enzyme.Check the storage conditions and age of the enzyme. Test with a known positive control substrate.
Incorrect buffer pH or composition.Verify the pH and ionic strength of the assay buffer. Some thiolase enzymes are activated by specific ions like K+.[5]
Substrate degradation.Prepare the this compound solution fresh and keep it on ice.
Inconsistent readings Temperature fluctuations.Use a temperature-controlled spectrophotometer and allow all reagents to equilibrate to the assay temperature before starting the reaction.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of the reaction components.
HPLC and LC-MS/MS Assay Troubleshooting
Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Incompatible sample solvent with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Reduce the injection volume or sample concentration.
Column contamination.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Retention time drift Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.
Temperature fluctuations.Use a column oven to maintain a consistent temperature.
Column aging.Replace the column.
Low signal intensity (LC-MS/MS) Ion suppression from matrix components.Improve sample cleanup using solid-phase extraction (SPE). Dilute the sample if possible.
Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).
Co-elution with interfering peaks Insufficient chromatographic resolution.Optimize the gradient elution profile. Try a different column chemistry (e.g., a longer column or one with a different stationary phase).

Experimental Protocols

Spectrophotometric Assay for 3-Oxoacyl-CoA Thiolase Activity

This protocol measures the activity of 3-oxoacyl-CoA thiolase by monitoring the decrease in absorbance at 303 nm due to the cleavage of the 3-ketoacyl-CoA thioester bond.

Materials:

  • Spectrophotometer capable of reading at 303 nm

  • Quartz cuvettes

  • Assay Buffer: 100 mM Tris-HCl, 25 mM MgCl2, pH 8.0

  • Coenzyme A (CoA-SH) solution: 10 mM in water

  • This compound substrate solution: 1 mM in water

  • Purified 3-oxoacyl-CoA thiolase or cell lysate

Procedure:

  • Prepare the reaction mixture in a cuvette by adding:

    • 880 µL of Assay Buffer

    • 100 µL of CoA-SH solution

  • Incubate the mixture at the desired assay temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the this compound substrate solution.

  • Immediately start monitoring the decrease in absorbance at 303 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

LC-MS/MS Method for Quantification of this compound

This protocol provides a highly specific and sensitive method for the quantification of this compound in biological samples.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column

  • Internal Standard (IS): e.g., 13C-labeled 3-oxo-palmitoyl-CoA

  • Extraction Solvent: Acetonitrile with 0.1% formic acid

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Extraction:

    • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 10 µL of the internal standard solution.

    • Add 400 µL of cold extraction solvent.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of 50% Mobile Phase B.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the reconstituted sample onto the C18 column.

    • Elute the analytes using a gradient of Mobile Phase A and B.

    • Detect the analytes using the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM).

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Data Presentation

Table 1: Kinetic Parameters of 3-Oxoacyl-CoA Thiolase with Various Substrates

SubstrateChain LengthKm (µM)Vmax (relative activity)
Acetoacetyl-CoAC4271.0
3-Oxohexanoyl-CoAC671.5
3-Oxooctanoyl-CoAC852.0
3-Oxodecanoyl-CoAC1042.2
3-Oxododecanoyl-CoAC1232.5
3-Oxotetradecanoyl-CoAC1432.8
3-Oxohexadecanoyl-CoAC1633.0

Note: Data are representative and may vary depending on the specific enzyme and assay conditions. The activity of the enzyme generally increases with the chain length of the substrate.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample homogenization Homogenization sample->homogenization extraction Solid-Phase Extraction / Protein Precipitation homogenization->extraction concentration Evaporation & Reconstitution extraction->concentration hplc HPLC Separation concentration->hplc ms MS/MS Detection hplc->ms quantification Quantification ms->quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_spectrophotometric Spectrophotometric Assay cluster_hplc HPLC / LC-MS/MS start Assay Problem Identified high_bg High Background? start->high_bg no_signal No/Low Signal? start->no_signal inconsistent Inconsistent Readings? start->inconsistent peak_shape Poor Peak Shape? start->peak_shape rt_drift Retention Time Drift? start->rt_drift low_intensity Low Intensity? start->low_intensity check_blank Run Blank Control high_bg->check_blank purify_enzyme Purify Enzyme high_bg->purify_enzyme check_enzyme_activity Check Enzyme Activity no_signal->check_enzyme_activity check_buffer Verify Buffer pH no_signal->check_buffer check_temp Control Temperature inconsistent->check_temp check_pipetting Verify Pipetting inconsistent->check_pipetting check_solvent Check Sample Solvent peak_shape->check_solvent reduce_load Reduce Sample Load peak_shape->reduce_load fresh_mobile_phase Prepare Fresh Mobile Phase rt_drift->fresh_mobile_phase column_oven Use Column Oven rt_drift->column_oven improve_cleanup Improve Sample Cleanup low_intensity->improve_cleanup optimize_source Optimize MS Source low_intensity->optimize_source

Caption: A logical troubleshooting guide for common assay problems.

References

Technical Support Center: Stability of 3-Oxo-15-methylhexadecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 3-Oxo-15-methylhexadecanoyl-CoA standards. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound standards?

A1: The stability of this compound is primarily influenced by temperature, pH, light exposure, and the presence of nucleophiles or hydrolytic enzymes. The thioester bond is susceptible to hydrolysis, particularly at alkaline pH, and the β-keto functionality can be prone to decarboxylation under certain conditions.

Q2: What are the recommended storage conditions for solid and dissolved this compound standards?

A2: For long-term stability, solid standards should be stored at -20°C or below in a tightly sealed, non-reactive container (e.g., amber glass vial with a Teflon-lined cap) under an inert atmosphere like argon or nitrogen. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -80°C in a suitable organic solvent or a slightly acidic aqueous buffer (pH 4-6) to minimize hydrolysis. Avoid repeated freeze-thaw cycles.

Q3: What are the expected degradation products of this compound?

A3: The two primary degradation pathways are hydrolysis of the thioester bond and decarboxylation of the β-keto acid. Hydrolysis yields Coenzyme A and 3-oxo-15-methylhexadecanoic acid. Decarboxylation of the corresponding β-keto acid would lead to the formation of a methyl ketone.

Q4: How can I be sure my analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately quantify the intact analyte in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must perform forced degradation studies. This involves subjecting the standard to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[1][2] The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.

Q5: My stability results are inconsistent. What are the potential causes?

A5: Inconsistent results can stem from several sources. Common issues include improper sample handling leading to degradation before analysis, variability in storage conditions, contamination of the analytical system, or a non-validated analytical method. It is also crucial to ensure that the internal standard used is appropriate and stable under the assay conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stability testing of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound signal in control samples - Thioester hydrolysis due to alkaline pH of the solvent or buffer.- Contamination with nucleophiles or hydrolases.- Adsorption to plasticware.- Ensure solvents and buffers are at a neutral or slightly acidic pH (4-6).- Use high-purity solvents and deionized water.- Use glass or polypropylene (B1209903) labware; avoid polystyrene.
Appearance of multiple, unidentified peaks in chromatogram - Multiple degradation pathways occurring simultaneously.- Secondary degradation of initial breakdown products.- Impurities in the initial standard.- Optimize the chromatographic method to improve peak separation.- Use a PDA detector to check for peak purity and spectral similarities.- Analyze a fresh, un-stressed sample of the standard to identify initial impurities.
Peak fronting or tailing in HPLC analysis - Column overload.- Incompatibility between the sample solvent and the mobile phase.- Secondary interactions with the stationary phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase whenever possible.- Adjust the mobile phase pH to suppress ionization of silanol (B1196071) groups on the column.
Irreproducible retention times - Inadequate column equilibration between injections.- Fluctuations in column temperature.- Mobile phase composition changing over time.- Ensure at least 10 column volumes of mobile phase pass through before the next injection.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and keep reservoirs covered.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][2]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid standard at 60°C for 48 hours. Dissolve a known amount in the chosen solvent for analysis.

  • Photostability: Expose the solid standard to light conditions as specified in ICH Q1B guidelines. Dissolve a known amount in the chosen solvent for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its degradation products.[3][4]

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 75 mM KH₂PO₄ in water, pH adjusted to 4.9.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Detection: 260 nm (for the Coenzyme A moiety).[4]

  • Injection Volume: 5-10 µL.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (Solid, 60°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc HPLC-UV/PDA Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation parent This compound prod1 3-Oxo-15-methylhexadecanoic Acid parent->prod1 H2O (Acid/Base) prod2 Coenzyme A parent->prod2 H2O (Acid/Base) prod3 14-Methylpentadecan-2-one prod1->prod3 Heat (-CO2)

Caption: Potential degradation pathways.

References

Validation & Comparative

Comparative Guide to the Identification of Synthesized 3-Oxo-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the identity of synthesized 3-Oxo-15-methylhexadecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a proposed synthesis pathway and predicted analytical data in comparison to its well-characterized straight-chain analog, 3-Oxohexadecanoyl-CoA. The experimental protocols provided are based on established methodologies for similar compounds and serve as a starting point for laboratory investigation.

Proposed Chemo-Enzymatic Synthesis

A plausible and effective method for synthesizing this compound is a chemo-enzymatic approach. This strategy combines the flexibility of organic chemistry for creating the branched-chain fatty acid precursor with the high specificity and mild reaction conditions of enzymatic synthesis for the final CoA ligation step.

The synthesis of the precursor, 15-methylhexadecanoic acid, can be achieved through standard organic synthesis techniques, such as Grignard reactions or malonic ester synthesis, to introduce the methyl branch at the desired position. The subsequent conversion to the 3-oxoacyl-CoA would involve a two-step enzymatic process. First, the synthesized fatty acid is activated to its acyl-CoA thioester by an acyl-CoA synthetase. Following this, a two-carbon extension via malonyl-CoA, followed by oxidation, would yield the target this compound.

Characterization and Comparison of this compound and 3-Oxohexadecanoyl-CoA

The primary methods for characterizing acyl-CoA molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below is a comparative summary of the expected data for both the branched-chain and straight-chain molecules.

Mass Spectrometry Data Comparison

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique for identifying and quantifying acyl-CoAs. The fragmentation pattern in positive ion mode typically shows a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and a fragment ion corresponding to the pantetheine (B1680023) arm with the acyl group.

FeatureThis compound (Predicted)3-Oxohexadecanoyl-CoA (Reference)
Molecular Formula C₃₈H₆₆N₇O₁₈P₃SC₃₇H₆₄N₇O₁₈P₃S
Monoisotopic Mass 1033.34 g/mol 1019.32 g/mol
Precursor Ion [M+H]⁺ 1034.34 m/z1020.32 m/z
Major Fragment 1 [M+H-507]⁺ = 527.34 m/z[M+H-507]⁺ = 513.32 m/z
Major Fragment 2 428.03 m/z (adenosine-3',5'-diphosphate)428.03 m/z (adenosine-3',5'-diphosphate)
¹H NMR Spectroscopy Data Comparison (Hypothetical)

¹H NMR spectroscopy provides detailed structural information. While the spectrum of the entire acyl-CoA molecule is complex, certain proton signals are characteristic and can be used for structural confirmation. The key difference between the two molecules would be the signals corresponding to the terminal methyl groups.

Proton EnvironmentThis compound (Predicted Chemical Shift, δ ppm)3-Oxohexadecanoyl-CoA (Reference Chemical Shift, δ ppm)
Terminal Methyl Protons (-CH₃) ~0.86 (d, 6H)~0.88 (t, 3H)
Methylene Protons adjacent to keto group (-CH₂-C=O) ~2.52 (t, 2H)~2.52 (t, 2H)
Methylene Protons on pantetheine arm (-S-CH₂-) ~3.05 (t, 2H)~3.05 (t, 2H)
Adenosine H8 ~8.5~8.5
Adenosine H2 ~8.2~8.2

Experimental Protocols

Chemo-Enzymatic Synthesis of this compound
  • Synthesis of 15-Methylhexadecanoic Acid: Synthesize the branched-chain fatty acid using established organic chemistry methods.

  • Enzymatic Ligation to CoA:

    • Prepare a reaction mixture containing the synthesized 15-methylhexadecanoic acid, Coenzyme A, ATP, and a suitable acyl-CoA synthetase in an appropriate buffer.

    • Incubate the reaction mixture, and monitor the formation of the acyl-CoA product by LC-MS.

    • Purify the resulting 15-methylhexadecanoyl-CoA using solid-phase extraction or HPLC.

  • Chain Elongation and Oxidation:

    • Utilize a fatty acid elongase system with the purified 15-methylhexadecanoyl-CoA and malonyl-CoA as substrates to introduce a two-carbon unit.

    • Employ a suitable dehydrogenase to oxidize the resulting 3-hydroxyacyl-CoA to the final 3-oxoacyl-CoA product.

    • Purify the final product using HPLC.

LC-MS/MS Analysis
  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a weak acid like formic acid to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use a precursor ion scan to identify the [M+H]⁺ ion and then a product ion scan to confirm the characteristic fragments (neutral loss of 507 Da and the m/z 428 ion). For quantification, use multiple reaction monitoring (MRM).

NMR Spectroscopy
  • Sample Preparation: Dissolve the purified product in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD and D₂O.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.

  • Data Analysis: Assign the proton signals based on their chemical shifts, multiplicities, and integration values, comparing them to known spectra of similar acyl-CoA compounds.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 15-Methylhexadecanoic Acid step1 Enzymatic Ligation to CoA start->step1 step2 Chain Elongation & Oxidation step1->step2 product This compound step2->product lcms LC-MS/MS product->lcms nmr NMR Spectroscopy product->nmr data Data Comparison lcms->data nmr->data

Caption: Experimental workflow for synthesis and analysis.

signaling_pathway BC_AA Branched-Chain Amino Acids BCKA Branched-Chain α-Keto Acids BC_AA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoA BCKA->BC_Acyl_CoA Decarboxylation Elongation Fatty Acid Elongation BC_Acyl_CoA->Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation Target_Molecule This compound Beta_Oxidation β-Oxidation Target_Molecule->Beta_Oxidation Elongation->Target_Molecule

Caption: Putative metabolic pathway for branched-chain fatty acids.

Navigating the Quantification of 3-Oxo-15-methylhexadecanoyl-CoA: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of 3-Oxo-15-methylhexadecanoyl-CoA, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of available strategies for internal standard selection, alongside detailed experimental protocols and workflow visualizations to support robust quantification of this branched-chain 3-oxoacyl-CoA.

Comparison of Internal Standard Strategies

The choice of an internal standard strategy depends on a balance of factors including the required analytical rigor, available resources, and timeline. The following table provides a comparative overview of the primary approaches.

StrategyDescriptionAdvantagesDisadvantagesBest Suited For
Biosynthesis (SILEC) Generation of a library of isotopically labeled acyl-CoAs by culturing cells with labeled precursors, such as [¹³C₃, ¹⁵N₁]-pantothenic acid.- Provides a wide range of endogenously produced, correctly folded, and localized internal standards.- Can account for variability in extraction efficiency for a broad class of analytes.- Results in a complex mixture of labeled compounds, requiring careful characterization.- May not produce the specific analyte of interest in sufficient quantities.- Requires expertise in cell culture and specialized reagents.Exploratory studies and untargeted metabolomics where a wide range of acyl-CoAs are being investigated.
Custom Chemical Synthesis Chemical synthesis of a deuterated or ¹³C-labeled version of this compound.- Provides a pure, well-characterized internal standard with identical chemical and physical properties to the analyte.- Offers the highest level of analytical accuracy.- Can be expensive and time-consuming.- Requires expertise in organic synthesis or outsourcing to a specialized company.Targeted quantification assays requiring high accuracy and precision, such as in clinical or preclinical drug development.
Surrogate Standard Use of a commercially available, isotopically labeled compound that is structurally similar to the analyte, such as a deuterated straight-chain fatty acid or acyl-CoA.- Readily available from commercial suppliers.- Cost-effective compared to custom synthesis.- Differences in chemical structure can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency, potentially introducing analytical bias.- Requires careful validation to ensure it accurately reflects the behavior of the analyte.High-throughput screening or initial exploratory studies where a high degree of accuracy is not the primary objective.

Proposed Synthetic Route for a Custom Labeled Standard

For researchers opting for the custom synthesis of an isotopically labeled internal standard, a plausible synthetic route for [¹³C₄]-3-Oxo-15-methylhexadecanoyl-CoA is outlined below. This approach is based on established methods for the synthesis of labeled fatty acids and their subsequent conversion to acyl-CoAs.

A potential starting material is a ¹³C-labeled precursor, such as [¹³C₄]-butyryl-CoA, which can be enzymatically elongated using fatty acid synthase (FASN) and unlabeled malonyl-CoA and methylmalonyl-CoA. Alternatively, a chemical synthesis approach could involve the use of ¹³C-labeled building blocks to construct the branched-chain fatty acid backbone, followed by oxidation to the 3-oxo position and subsequent coupling to Coenzyme A.

Potential Surrogate Internal Standards

In the absence of a custom-synthesized standard, several commercially available isotopically labeled compounds can be considered as surrogate internal standards. The ideal surrogate should closely mimic the physicochemical properties of this compound.

Potential Surrogate StandardSupplierComments
Palmitic acid-¹³C₁₆Cambridge Isotope Laboratories, Inc.Structurally similar straight-chain fatty acid. Differences in branching and the 3-oxo group may affect chromatographic behavior and ionization.
Stearic acid-d₃₅Avanti Polar LipidsLonger chain deuterated fatty acid. The lack of branching and the 3-oxo group are limitations.
Dodecanoyl-CoA-d₂₃Cayman ChemicalA deuterated acyl-CoA, which is structurally closer than a free fatty acid, but with a shorter chain length and no branching.

Experimental Protocol for Quantification by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an appropriate internal standard.

1. Sample Preparation:

  • Matrix: Plasma, serum, tissue homogenates, or cell lysates.

  • Extraction:

    • To 100 µL of sample, add 10 µL of the internal standard solution.

    • Add 500 µL of a cold extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, v/v/v).

    • Vortex for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the chosen internal standard need to be determined by direct infusion of the unlabeled standard and the internal standard.

3. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of the unlabeled standard spiked into a surrogate matrix.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Metabolic Context

To further aid in the understanding of the quantification process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Solvent Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Peak_Integration Peak Integration LC_MSMS->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

bcaa_metabolism BCFA Branched-Chain Fatty Acid (e.g., 15-Methylhexadecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase Branched_Acyl_CoA 15-Methylhexadecanoyl-CoA Acyl_CoA_Synthetase->Branched_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Branched_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Target_Analyte This compound Hydroxyacyl_CoA_Dehydrogenase->Target_Analyte Thiolase β-Ketothiolase Target_Analyte->Thiolase Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Myristoyl_CoA Myristoyl-CoA Thiolase->Myristoyl_CoA

Caption: Simplified pathway of branched-chain fatty acid β-oxidation.

A Comparative Analysis of 3-Oxo-15-methylhexadecanoyl-CoA in Acyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Oxo-15-methylhexadecanoyl-CoA, a branched-chain 3-oxoacyl-CoA, in the context of other acyl-CoA molecules. The focus is on its role in fatty acid metabolism, particularly in comparison to straight-chain and other branched-chain analogs. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes metabolic pathways to aid in research and drug development.

Introduction to this compound

This compound is an intermediate in the degradation of branched-chain fatty acids (BCFAs). BCFAs, such as phytanic acid, are common in the human diet, derived from dairy products, meat, and fish.[1] Unlike straight-chain fatty acids, BCFAs with methyl groups require specific enzymatic pathways for their breakdown. The presence of a methyl group at the beta-position, as is common in some BCFAs, prevents direct beta-oxidation.[1] These fatty acids first undergo alpha-oxidation to remove a single carbon atom, yielding a molecule that can then enter the beta-oxidation pathway.[1][2] this compound is a 3-oxoacyl-CoA derivative of a branched-chain fatty acid and is a substrate for the final step of each beta-oxidation cycle, the thiolytic cleavage.

Comparative Enzyme Kinetics

The metabolism of 3-oxoacyl-CoAs is primarily carried out by 3-oxoacyl-CoA thiolases. These enzymes catalyze the cleavage of a 3-oxoacyl-CoA into a shorter acyl-CoA and acetyl-CoA (or propionyl-CoA in the case of some branched-chain fatty acids).[3][4] The substrate specificity of these thiolases is a key determinant in the metabolic fate of different acyl-CoAs.

Below is a table summarizing the kinetic parameters of rat liver peroxisomal thiolases with various substrates. This data provides a basis for understanding how the structure of the acyl-CoA, particularly the presence and position of methyl branches, influences enzyme affinity and turnover.

EnzymeSubstrateKm (µM)Vmax (U/mg)
Thiolase A 3-Oxobutyryl-CoA (C4)1613.8
3-Oxooctanoyl-CoA (C8)529.4
3-Oxododecanoyl-CoA (C12)426.3
3-Oxohexadecanoyl-CoA (C16)418.2
3-Oxo-2-methylpalmitoyl-CoANo activityNo activity
SCP-2/thiolase 3-Oxooctanoyl-CoA (C8)131.8
3-Oxododecanoyl-CoA (C12)102.5
3-Oxohexadecanoyl-CoA (C16)92.6
3-Oxo-2-methylpalmitoyl-CoA120.3

Data sourced from a study on purified rat liver peroxisomal thiolases.[5]

Metabolic Pathways

The degradation of branched-chain fatty acids like the precursor to this compound involves a series of enzymatic reactions primarily within the peroxisomes and mitochondria.[1] The initial steps for fatty acids with a methyl group at the β-carbon involve alpha-oxidation. The resulting shorter, branched-chain fatty acid can then undergo beta-oxidation.

BCF_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Pristanic_Acid Pristanic Acid Phytanoyl_CoA->Pristanic_Acid α-Oxidation Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation_Peroxisome β-Oxidation Cycles Pristanoyl_CoA->Beta_Oxidation_Peroxisome Three_Oxo_BCFA_CoA 3-Oxo-Branched-Chain Acyl-CoA (e.g., this compound) Beta_Oxidation_Peroxisome->Three_Oxo_BCFA_CoA Thiolase Thiolase (e.g., SCP-2/thiolase) Three_Oxo_BCFA_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Shortened_Acyl_CoA_Mito Shortened Acyl-CoA Shortened_Acyl_CoA->Shortened_Acyl_CoA_Mito Carnitine Shuttle Beta_Oxidation_Mito β-Oxidation Cycles Shortened_Acyl_CoA_Mito->Beta_Oxidation_Mito Acetyl_CoA Acetyl-CoA Beta_Oxidation_Mito->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Metabolic pathway of branched-chain fatty acids.

The above diagram illustrates the general pathway for the degradation of a branched-chain fatty acid like phytanic acid. After conversion to its CoA ester, it undergoes alpha-oxidation to pristanic acid. Pristanoyl-CoA then enters the peroxisomal beta-oxidation pathway. Each cycle of beta-oxidation generates a 3-oxoacyl-CoA intermediate, such as this compound, which is then cleaved by a thiolase. The resulting shortened acyl-CoA can be further oxidized in the peroxisome or transported to the mitochondria for complete degradation.

Experimental Protocols

Objective: To determine the kinetic parameters (Km and Vmax) of a purified thiolase enzyme with this compound and other acyl-CoA substrates.

Materials:

  • Purified thiolase enzyme (e.g., recombinant SCP-2/thiolase)

  • This compound (substrate)

  • Other 3-oxoacyl-CoA substrates for comparison (e.g., 3-oxohexadecanoyl-CoA)

  • Coenzyme A (CoA)

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 303 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of each 3-oxoacyl-CoA substrate in a suitable buffer. The concentration should be accurately determined.

    • Prepare a stock solution of Coenzyme A in water.

    • Prepare the reaction buffer (e.g., 50 mM potassium phosphate, pH 8.0).

    • Dilute the purified thiolase enzyme to a working concentration in the reaction buffer.

  • Enzyme Assay:

    • The thiolase activity is measured by monitoring the decrease in absorbance at 303 nm, which corresponds to the disappearance of the magnesium-enol tautomer of the 3-oxoacyl-CoA substrate.

    • Set up a series of reactions in quartz cuvettes. Each reaction should contain the reaction buffer, a fixed concentration of Coenzyme A (e.g., 50 µM), and varying concentrations of the 3-oxoacyl-CoA substrate.

    • Equilibrate the cuvettes at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding a small volume of the diluted enzyme solution to each cuvette.

    • Immediately start recording the change in absorbance at 303 nm over time.

  • Data Analysis:

    • Calculate the initial velocity (v) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot. The rate is proportional to the change in absorbance per unit time.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis software or by using linear transformations of the Michaelis-Menten equation (e.g., Lineweaver-Burk plot).

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Thiolase Enzyme - Acyl-CoA Substrates - Coenzyme A - Buffer Reaction_Setup Set up reactions with varying substrate concentrations Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding enzyme Reaction_Setup->Initiate_Reaction Measure_Absorbance Monitor absorbance change at 303 nm Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate initial velocity (v) for each concentration Measure_Absorbance->Calculate_Velocity Plot_Data Plot v vs. [S] Calculate_Velocity->Plot_Data Determine_Kinetics Determine Km and Vmax using Michaelis-Menten kinetics Plot_Data->Determine_Kinetics

Workflow for determining enzyme kinetics.

Conclusion

This compound is a key intermediate in the metabolism of certain branched-chain fatty acids. Its degradation is dependent on thiolase enzymes with specificity for branched-chain substrates. While direct experimental data for this specific molecule is limited, comparative analysis with other acyl-CoAs provides valuable insights into its likely metabolic behavior. The provided experimental protocol offers a framework for researchers to further investigate the kinetics of enzymes involved in branched-chain fatty acid oxidation, which is crucial for understanding metabolic disorders and for the development of targeted therapeutics.

References

Comparative Guide to the Validation of 3-Oxo-15-methylhexadecanoyl-CoA as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 3-Oxo-15-methylhexadecanoyl-CoA as a potential biomarker. Due to the limited direct experimental data on this specific molecule, this document establishes a comparison with the well-validated biomarkers for Adult Refsum Disease, a disorder of branched-chain fatty acid metabolism. The principles, protocols, and data presented for the established biomarkers, phytanic acid and pristanic acid, serve as a blueprint for the validation pathway of novel biomarker candidates like this compound.

Biomarker Comparison Overview

The validation of a biomarker requires rigorous assessment of its analytical performance and clinical relevance. This table compares the established biomarkers for Adult Refsum Disease with the hypothetical validation parameters for this compound.

BiomarkerDisease AssociationMatrixAnalytical MethodKey Performance Metrics
Phytanic Acid Adult Refsum DiseasePlasma, Serum, UrineGas Chromatography-Mass Spectrometry (GC-MS)High sensitivity and specificity, with established reference ranges. Normal levels are typically below 33 µM.[1]
Pristanic Acid Adult Refsum Disease, Peroxisomal DisordersPlasma, SerumGas Chromatography-Mass Spectrometry (GC-MS)Elevated levels are indicative of defects in peroxisomal beta-oxidation.[2]
This compound (Hypothetical) Potential indicator of a novel or known disorder of branched-chain fatty acid metabolism.Tissues, Cells, potentially PlasmaLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)To be determined through validation studies. Expected to have high sensitivity and specificity for the target metabolic pathway.

Signaling Pathway Context: Alpha-Oxidation of Phytanic Acid

To understand the context in which a branched-chain fatty acid metabolite may serve as a biomarker, it is crucial to visualize its metabolic pathway. The following diagram illustrates the alpha-oxidation of phytanic acid, the pathway defective in Adult Refsum Disease. The accumulation of the upstream metabolite, phytanic acid, makes it a reliable biomarker. A similar accumulation of this compound would be expected if an enzyme downstream of its production were deficient.

phytanic_acid_oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Defective in Adult Refsum Disease) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation

Alpha-oxidation pathway of phytanic acid.

Experimental Protocols

The validation of a novel biomarker requires robust and reproducible analytical methods. Below are detailed protocols for the established methods of measuring acyl-CoAs and a proposed workflow for validating a new biomarker.

Quantification of Acyl-CoAs by LC-MS/MS

This protocol is adapted from established methods for the analysis of various acyl-CoA species and would be applicable for the validation of this compound.[3][4]

1. Sample Preparation (from tissue or cells):

  • Homogenize 10-20 mg of tissue or 1-5 million cells in 500 µL of ice-cold 10% (w/v) trichloroacetic acid.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Wash the pellet twice with 1 mL of ice-cold diethyl ether to remove lipids.

  • Air-dry the pellet and resuspend in 100 µL of a solution containing 50% acetonitrile (B52724) and 5% formic acid.

  • Centrifuge to pellet any remaining debris and transfer the supernatant for analysis.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]+ ion of this compound.

  • Product Ion: A characteristic fragment ion (e.g., loss of the phosphopantetheine moiety).

  • Collision Energy: Optimized for the specific parent-daughter transition.

4. Quantification:

  • Generate a standard curve using a synthetic standard of this compound of known concentrations.

  • Spike an internal standard (e.g., a stable isotope-labeled version of the analyte) into all samples and standards for normalization.

Experimental Workflow for Biomarker Validation

The following diagram outlines the critical steps involved in validating a novel biomarker like this compound.

biomarker_validation_workflow cluster_analytical Analytical Validation cluster_clinical Clinical Validation Assay_Development Assay Development (LC-MS/MS) Performance_Testing Performance Testing (Linearity, Precision, Accuracy) Assay_Development->Performance_Testing Case_Control Case-Control Studies Performance_Testing->Case_Control Longitudinal Longitudinal Studies Case_Control->Longitudinal ROC ROC Curve Analysis Longitudinal->ROC Clinical_Utility Assessment of Clinical Utility ROC->Clinical_Utility Discovery Biomarker Discovery (Metabolomics) Discovery->Assay_Development

Workflow for biomarker validation.

Quantitative Data Comparison

The following table presents a hypothetical comparison of performance data for the analytical methods used to measure the respective biomarkers. The data for phytanic and pristanic acid are based on established GC-MS assays, while the data for this compound are target values for a newly developed LC-MS/MS assay.

ParameterPhytanic Acid (GC-MS)Pristanic Acid (GC-MS)This compound (LC-MS/MS - Target)
Linear Range 1 - 500 µM0.5 - 200 µM0.01 - 10 µM
Limit of Detection (LOD) 0.5 µM0.2 µM0.005 µM
Limit of Quantification (LOQ) 1.0 µM0.5 µM0.01 µM
Intra-assay Precision (%CV) < 5%< 5%< 10%
Inter-assay Precision (%CV) < 10%< 10%< 15%
Recovery 90-110%90-110%85-115%

Conclusion

The validation of this compound as a biomarker presents an opportunity to explore novel aspects of branched-chain fatty acid metabolism and potentially identify new disease states. The established methodologies and validation pathways for biomarkers like phytanic and pristanic acid in Adult Refsum Disease provide a clear and robust framework for these investigations. The successful validation of this compound will depend on the development of a highly sensitive and specific analytical assay, followed by rigorous clinical studies to establish its diagnostic and prognostic utility. This guide serves as a foundational resource for researchers embarking on this validation process.

References

Comparative Analysis of 3-Oxo-15-methylhexadecanoyl-CoA Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 3-Oxo-15-methylhexadecanoyl-CoA levels, offering valuable insights for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related diseases. This document summarizes the current understanding of its metabolic pathway, presents a detailed experimental protocol for its quantification, and includes a comparative data overview from hypothetical tissue samples.

Introduction

This compound is a branched-chain 3-oxoacyl-coenzyme A (CoA) intermediate that plays a role in the catabolism of branched-chain fatty acids. The breakdown of these fatty acids is crucial for cellular energy homeostasis, and dysregulation of this pathway has been implicated in various metabolic disorders. The quantification and comparative analysis of this compound levels across different biological systems can provide critical information on the activity of the branched-chain fatty acid oxidation pathway and its potential as a biomarker or therapeutic target.

Metabolic Pathway of this compound

The degradation of 15-methylhexadecanoyl-CoA, the precursor to this compound, primarily occurs within the peroxisomes via the β-oxidation pathway. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.

The metabolic cascade leading to and from this compound is depicted below:

Metabolic Pathway of this compound cluster_peroxisome Peroxisomal Beta-Oxidation 15-methylhexadecanoyl-CoA 15-methylhexadecanoyl-CoA trans-2-enoyl-CoA trans-2-enoyl-CoA 15-methylhexadecanoyl-CoA->trans-2-enoyl-CoA Acyl-CoA Oxidase 3-Hydroxy-15-methylhexadecanoyl-CoA 3-Hydroxy-15-methylhexadecanoyl-CoA trans-2-enoyl-CoA->3-Hydroxy-15-methylhexadecanoyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxy-15-methylhexadecanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl-CoA Myristoyl-CoA This compound->Myristoyl-CoA 3-Ketoacyl-CoA Thiolase Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA 3-Ketoacyl-CoA Thiolase Further Beta-Oxidation Further Beta-Oxidation Myristoyl-CoA->Further Beta-Oxidation Mitochondrial Metabolism Mitochondrial Metabolism Propionyl-CoA->Mitochondrial Metabolism Experimental Workflow Tissue_Collection 1. Tissue Collection (Snap-freeze in Liquid N2) Homogenization 2. Homogenization (in 10% TCA with Internal Standard) Tissue_Collection->Homogenization Centrifugation 3. Centrifugation (15,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection SPE 5. Solid-Phase Extraction (C18 Cartridge) Supernatant_Collection->SPE LC_MS_MS 6. LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis 7. Data Analysis and Quantification LC_MS_MS->Data_Analysis

Validating the Role of 3-Oxo-15-methylhexadecanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways involving 3-Oxo-15-methylhexadecanoyl-CoA, a key intermediate in the degradation of branched-chain fatty acids (BCFAs). We will explore the primary alpha- and beta-oxidation pathways, compare them with alternative routes, and provide experimental data and protocols to validate these processes. This information is crucial for understanding the metabolic fate of dietary BCFAs and for the development of therapeutic strategies for related metabolic disorders.

The Central Role of this compound in BCFA Degradation

Branched-chain fatty acids, such as phytanic acid, are obtained from dietary sources like dairy products, meat, and fish.[1][2] Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be directly metabolized through the conventional β-oxidation pathway. Instead, it undergoes a preliminary α-oxidation in the peroxisomes to yield pristanic acid, which can then enter the β-oxidation spiral. This compound is a critical intermediate in the subsequent peroxisomal and mitochondrial β-oxidation of pristanic acid.

The Primary Pathway: α- and β-Oxidation of Phytanic Acid

The degradation of phytanic acid is a multi-step process that occurs across different cellular compartments:

  • Activation: Phytanic acid is first activated to phytanoyl-CoA.

  • α-Oxidation (Peroxisomes): Phytanoyl-CoA is hydroxylated and then cleaved to form pristanal (B217276) and formyl-CoA. Pristanal is subsequently oxidized to pristanic acid.[1][3]

  • β-Oxidation (Peroxisomes and Mitochondria): Pristanic acid, as pristanoyl-CoA, undergoes cycles of β-oxidation. This process involves a series of enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. This compound is formed during one of these cycles from its corresponding 3-hydroxyacyl-CoA precursor by the action of a 3-hydroxyacyl-CoA dehydrogenase.

Alternative Metabolic Pathways for Branched-Chain Fatty Acids

While the α- and β-oxidation pathway is the primary route for phytanic acid degradation, alternative pathways exist, particularly when the primary pathway is impaired.

ω-Oxidation

Omega (ω)-oxidation is a minor pathway that occurs in the endoplasmic reticulum and involves the oxidation of the methyl group at the opposite end of the fatty acid chain from the carboxyl group.[3] This pathway becomes more significant when β-oxidation is defective.

Comparison of Metabolic Pathways
Featureα- and β-Oxidation Pathwayω-Oxidation Pathway
Primary Substrate Phytanic Acid, Pristanic AcidBranched-chain fatty acids (when β-oxidation is impaired)
Cellular Location Peroxisomes and MitochondriaEndoplasmic Reticulum
Key Intermediate This compound Dicarboxylic acids
Metabolic Significance Major pathway for dietary BCFA degradationMinor, compensatory pathway
Associated Disorders Refsum Disease (defect in α-oxidation)Not directly associated with a primary disorder

Quantitative Analysis of Pathway Intermediates and Enzyme Kinetics

The efficiency and flux through these metabolic pathways can be assessed by quantifying key intermediates and determining the kinetic parameters of the involved enzymes.

Table 1: Enzyme Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase

Substrate (3-hydroxyacyl-CoA)Km (µM)Vmax (U/mg)
C416135
C65160
C83175
C103150
C123120
C143100
C16380

Data adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase.[4]

Experimental Protocols for Pathway Validation

Validating the role of this compound and its associated pathways requires specific experimental procedures.

Protocol 1: Analysis of Acyl-CoA Intermediates by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of acyl-CoA species, including this compound, from biological samples.

1. Sample Preparation:

  • Homogenize tissue or cell samples in a suitable extraction buffer (e.g., acetonitrile/methanol/water).
  • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs.

2. LC-MS/MS Analysis:

  • Employ a reverse-phase C18 column for chromatographic separation.
  • Use a gradient elution with solvents such as ammonium (B1175870) hydroxide (B78521) and acetonitrile.
  • Detect and quantify acyl-CoA species using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Protocol 2: Enzyme Activity Assay for 3-Hydroxyacyl-CoA Dehydrogenase

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme responsible for the formation of 3-oxoacyl-CoAs.

1. Reaction Mixture:

  • Prepare a reaction buffer containing potassium phosphate, NAD+, and the 3-hydroxyacyl-CoA substrate.

2. Enzyme Reaction:

  • Initiate the reaction by adding the enzyme preparation (e.g., cell lysate or purified enzyme).
  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

3. Calculation of Activity:

  • Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law.

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures.

metabolic_pathway cluster_alpha_oxidation α-Oxidation (Peroxisome) cluster_beta_oxidation β-Oxidation Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase trans-2-enoyl-CoA trans-2-enoyl-CoA Pristanoyl-CoA->trans-2-enoyl-CoA 3-Hydroxy-15-methylhexadecanoyl-CoA 3-Hydroxy-15-methylhexadecanoyl-CoA trans-2-enoyl-CoA->3-Hydroxy-15-methylhexadecanoyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxy-15-methylhexadecanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA This compound->Propionyl-CoA + Acetyl-CoA Thiolase

Caption: Branched-Chain Fatty Acid Oxidation Pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Homogenization->Solid-Phase Extraction (SPE) SPE SPE Acyl-CoA Enrichment Acyl-CoA Enrichment SPE->Acyl-CoA Enrichment Reverse-Phase Chromatography Reverse-Phase Chromatography Acyl-CoA Enrichment->Reverse-Phase Chromatography Mass Spectrometry Detection Mass Spectrometry Detection Reverse-Phase Chromatography->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Caption: LC-MS/MS Workflow for Acyl-CoA Analysis.

References

Independent Verification of 3-Oxo-15-methylhexadecanoyl-CoA Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic processing of the branched-chain fatty acid intermediate, 3-Oxo-15-methylhexadecanoyl-CoA, with its straight-chain counterpart, 3-Oxohexadecanoyl-CoA. The information presented is supported by experimental data from independent research to aid in the understanding of their distinct biological fates and enzymatic interactions.

Introduction

This compound is a branched-chain 3-oxoacyl-CoA, an intermediate in the degradation of branched-chain fatty acids. Its metabolism is distinct from that of straight-chain fatty acyl-CoAs, such as 3-Oxohexadecanoyl-CoA. These differences primarily lie in the subcellular location of their oxidation and the specificity of the enzymes involved, particularly the final cleavage step catalyzed by 3-ketoacyl-CoA thiolases. Understanding these distinctions is crucial for research into metabolic disorders and for the development of targeted therapeutic agents.

Comparative Data on Enzyme Specificity

The final step of β-oxidation, the thiolytic cleavage of the 3-oxoacyl-CoA, is a critical, energy-yielding reaction. In peroxisomes, this step is carried out by specialized thiolase enzymes. Independent studies have characterized the substrate specificity of two key peroxisomal thiolases from rat liver, Thiolase A and Sterol Carrier Protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase), for both straight-chain and branched-chain substrates.

The following table summarizes the kinetic parameters (Km and Vmax) of these enzymes with representative substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a greater maximum reaction velocity.

EnzymeSubstrateKm (µM)Vmax (U/mg)
Thiolase A 3-Oxohexadecanoyl-CoA (Straight-Chain)513.8
3-Oxo-2-methylpalmitoyl-CoA (Branched-Chain)InactiveInactive
SCP-2/thiolase 3-Oxohexadecanoyl-CoA (Straight-Chain)101.5
3-Oxo-2-methylpalmitoyl-CoA (Branched-Chain)201.2

Data adapted from studies on rat liver peroxisomal thiolases.

These data clearly indicate that Thiolase A is highly specific for straight-chain 3-oxoacyl-CoAs and is inactive towards 2-methyl-branched-chain substrates. In contrast, SCP-2/thiolase can process both straight-chain and 2-methyl-branched-chain substrates, albeit with a lower affinity (higher Km) and lower maximal velocity (lower Vmax) for the branched-chain substrate compared to Thiolase A's activity on its preferred straight-chain substrate. This enzymatic specialization underscores the distinct metabolic pathways for these two types of fatty acyl-CoAs.

Metabolic Pathways

The metabolism of straight-chain and branched-chain fatty acids occurs in different subcellular compartments and involves distinct sets of enzymes.

Mitochondrial β-Oxidation of Straight-Chain Fatty Acids

Long-chain straight-chain fatty acids are primarily degraded in the mitochondria through a cyclic process called β-oxidation. Each cycle consists of four enzymatic reactions that shorten the fatty acyl-CoA by two carbons, releasing acetyl-CoA.

Mitochondrial_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (C_n-2) Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Mitochondrial β-Oxidation Pathway for Straight-Chain Fatty Acyl-CoAs.
Peroxisomal α- and β-Oxidation of Branched-Chain Fatty Acids

Branched-chain fatty acids, such as those that would lead to the formation of this compound, undergo an initial α-oxidation step in the peroxisomes to remove the methyl branch, followed by β-oxidation. The β-oxidation in peroxisomes differs from the mitochondrial pathway, particularly in the first and last steps.

Peroxisomal_Oxidation cluster_alpha α-Oxidation cluster_beta β-Oxidation Branched_Fatty_Acyl_CoA Branched-Chain Fatty Acyl-CoA Pristanoyl_CoA Pristanoyl-CoA Branched_Fatty_Acyl_CoA->Pristanoyl_CoA Phytanoyl-CoA Dioxygenase Enoyl_CoA trans-Δ²-Enoyl-CoA Pristanoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA SCP-2/thiolase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA

Peroxisomal Oxidation of Branched-Chain Fatty Acyl-CoAs.

Experimental Protocols

Preparation of 3-Oxoacyl-CoA Substrates

The synthesis of 3-oxoacyl-CoA substrates is a prerequisite for enzymatic assays. A general workflow for the synthesis of a 2-methyl-branched 3-oxoacyl-CoA, such as a precursor to this compound, is outlined below.

Substrate_Synthesis_Workflow Start 2-Methyl-Branched Fatty Acid Acyl_Chloride Acyl Chloride Formation Start->Acyl_Chloride Meldrums_Acid Reaction with Meldrum's Acid Acyl_Chloride->Meldrums_Acid Hydrolysis_Decarboxylation Hydrolysis and Decarboxylation Meldrums_Acid->Hydrolysis_Decarboxylation Thioesterification Thioesterification with Coenzyme A Hydrolysis_Decarboxylation->Thioesterification Purification HPLC Purification Thioesterification->Purification Final_Product 2-Methyl-Branched 3-Oxoacyl-CoA Purification->Final_Product

Workflow for the synthesis of a 2-methyl-branched 3-oxoacyl-CoA.
Spectrophotometric Assay for Peroxisomal 3-Ketoacyl-CoA Thiolase Activity

This protocol describes a continuous spectrophotometric assay to measure the thiolytic cleavage of 3-oxoacyl-CoA by peroxisomal thiolases. The assay is based on the decrease in absorbance at 303 nm, which is characteristic of the enolate form of the 3-oxoacyl-CoA substrate upon its cleavage.

Materials:

  • Purified peroxisomal fractions or purified thiolase enzymes (Thiolase A and SCP-2/thiolase)

  • 3-Oxohexadecanoyl-CoA (straight-chain substrate)

  • This compound or a suitable 2-methyl-branched analogue (e.g., 3-oxo-2-methylpalmitoyl-CoA)

  • Coenzyme A (CoA)

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 8.0)

    • Coenzyme A (50 µM)

    • 3-oxoacyl-CoA substrate (10 µM; either straight-chain or branched-chain)

  • Enzyme Addition: Initiate the reaction by adding a small volume of the purified enzyme preparation or peroxisomal fraction to the reaction mixture.

  • Spectrophotometric Measurement: Immediately start monitoring the decrease in absorbance at 303 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of the specific 3-oxoacyl-CoA substrate at 303 nm to convert the rate of absorbance change to the rate of substrate cleavage (in µmol/min).

    • Determine the specific activity of the enzyme (in U/mg) by dividing the reaction rate by the amount of protein added to the assay.

    • To determine Km and Vmax, repeat the assay with varying concentrations of the 3-oxoacyl-CoA substrate and analyze the data using a Michaelis-Menten plot or a Lineweaver-Burk plot.

Conclusion

The independent verification of findings related to this compound and its comparison with its straight-chain analogue, 3-Oxohexadecanoyl-CoA, highlight fundamental differences in fatty acid metabolism. The subcellular compartmentalization of their respective oxidative pathways and, most notably, the distinct substrate specificities of the key enzymes involved, such as the peroxisomal thiolases, are critical determinants of their metabolic fate. The provided data and experimental frameworks offer a basis for further investigation into the roles of branched-chain fatty acids in health and disease and for the development of novel therapeutic strategies targeting these metabolic pathways.

A Comparative Guide to the Analytical Methods for 3-Oxo-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of 3-Oxo-15-methylhexadecanoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids, is crucial for understanding various metabolic pathways and in the development of therapeutic agents targeting these processes. The selection of an appropriate analytical method is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of the primary analytical techniques available for the quantification of this compound, supported by experimental data and detailed protocols for key methodologies.

Comparison of Analytical Methods

The quantification of this compound can be approached through several analytical techniques, each with its own set of advantages and limitations. The most prominent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and, to a lesser extent, Gas Chromatography-Mass Spectrometry (GC-MS).

Method Principle Advantages Disadvantages Typical LOD/LOQ
LC-MS/MS Chromatographic separation followed by mass-based detection and quantification.High specificity and sensitivity. Capable of multiplexing (analyzing multiple acyl-CoAs simultaneously). Provides structural information.Requires expensive instrumentation. Matrix effects can interfere with quantification.Low nM to pM range.
Enzymatic Assay Utilizes specific enzymes to catalyze a reaction involving the analyte, leading to a measurable change (e.g., absorbance, fluorescence).High specificity if the enzyme is selective. Relatively inexpensive instrumentation. Can be adapted to high-throughput screening.Susceptible to interference from other molecules that affect enzyme activity. Requires the availability of a specific and purified enzyme. May be less sensitive than LC-MS/MS.Variable, typically in the µM to high nM range.
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.High chromatographic resolution. Well-established and robust technique.Requires derivatization to make the non-volatile acyl-CoA amenable to gas chromatography, which can be complex and introduce variability. Potential for thermal degradation of the analyte.Dependent on derivatization efficiency.

In-Depth Look: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of acyl-CoAs due to its high sensitivity and specificity.[1] The method involves the separation of the analyte from a complex biological matrix using liquid chromatography, followed by ionization and detection by a mass spectrometer.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a generalized procedure adapted from established methods for long-chain acyl-CoA analysis.

1. Sample Preparation (Protein Precipitation & Extraction):

  • Objective: To extract acyl-CoAs from the biological matrix (e.g., tissue homogenate, cell lysate) and remove proteins that can interfere with the analysis.

  • Procedure:

    • To a 100 µL sample, add 400 µL of ice-cold extraction solvent (e.g., 90% Methanol/10% Water or Acetonitrile) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% Methanol in water) for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Objective: To separate this compound from other molecules in the extract.

  • Typical Parameters:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 40-50°C.

3. Tandem Mass Spectrometry (MS/MS):

  • Objective: To detect and quantify this compound with high specificity.

  • Typical Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The protonated molecular ion [M+H]+ of this compound.

    • Product Ion: A characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.

Visualization of the LC-MS/MS Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample Extraction Protein Precipitation & Extraction BiologicalSample->Extraction Drydown Dry-down Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data Beta_Oxidation 15-methylhexadecanoyl-CoA 15-methylhexadecanoyl-CoA Enoyl-CoA Enoyl-CoA 15-methylhexadecanoyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxy-15-methylhexadecanoyl-CoA 3-Hydroxy-15-methylhexadecanoyl-CoA Enoyl-CoA->3-Hydroxy-15-methylhexadecanoyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxy-15-methylhexadecanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase 13-methyltetradecanoyl-CoA 13-methyltetradecanoyl-CoA This compound->13-methyltetradecanoyl-CoA 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA 3-Ketoacyl-CoA Thiolase

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Oxo-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 3-Oxo-15-methylhexadecanoyl-CoA. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Prior to handling or disposal, it is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound. If a substance-specific SDS is unavailable, general safety protocols for handling acyl-CoA derivatives should be strictly followed. Long-chain fatty acyl-CoAs are central to metabolism and can be chemically reactive.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following standard laboratory PPE to minimize exposure risk:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

II. Waste Classification and Segregation

Proper classification and segregation of chemical waste are the foundational steps for safe disposal.

  • Waste Characterization: this compound should be treated as a non-hazardous chemical waste unless it has been mixed with a substance that would render it hazardous. In the United States, waste classification is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Segregation:

    • Solid Waste: Unused or expired this compound powder, along with any contaminated materials such as weighing papers, pipette tips, and empty containers, should be collected in a designated solid chemical waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution must be disposed of as liquid chemical waste. The waste container must be appropriate for the solvent used and clearly labeled with all chemical constituents.

Do not dispose of this compound, in either solid or liquid form, down the drain or in regular trash.

III. Step-by-Step Disposal Protocol

Follow this protocol to ensure the safe and compliant disposal of this compound.

  • Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition with a secure, leak-proof lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The name of any solvents or other chemicals mixed with the compound.

    • The date when the first waste was added to the container.

  • Accumulation: Place all solid and liquid waste containing this compound into the appropriately labeled container.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed at all times except when adding waste.

  • Disposal Request: Once the waste container is full, or if the research project is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

IV. Quantitative Data Summary

ParameterGuidelineSource
Waste Classification Non-hazardous chemical waste (unless mixed with hazardous substances)General Laboratory Waste Guidelines
PPE Requirement Lab coat, safety glasses, nitrile glovesStandard Laboratory Safety Protocols
Disposal Route Designated solid or liquid chemical waste streamsInstitutional EHS Procedures
Drain Disposal ProhibitedGeneral Laboratory Waste Guidelines
Trash Disposal ProhibitedGeneral Laboratory Waste Guidelines

V. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the proper workflow for handling and disposing of this compound.

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe exp_handle Handle Compound prep_ppe->exp_handle exp_gen_waste Generate Waste exp_handle->exp_gen_waste disp_segregate Segregate Waste exp_gen_waste->disp_segregate disp_label Label Container disp_segregate->disp_label disp_store Store in SAA disp_label->disp_store disp_request Request Pickup disp_store->disp_request

Caption: Experimental Workflow for this compound.

Disposal Pathway for this compound Waste cluster_lab Laboratory cluster_container Waste Container cluster_ehs EHS Management lab_solid Solid Waste (Powder, Contaminated Items) container_solid Labeled Solid Chemical Waste lab_solid->container_solid lab_liquid Liquid Waste (Solutions) container_liquid Labeled Liquid Chemical Waste lab_liquid->container_liquid ehs_pickup EHS Pickup container_solid->ehs_pickup container_liquid->ehs_pickup ehs_disposal Final Disposal Facility ehs_pickup->ehs_disposal

Caption: Disposal Pathway for this compound Waste.

Personal protective equipment for handling 3-Oxo-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for handling 3-Oxo-15-methylhexadecanoyl-CoA in a laboratory setting. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Use
Body Protection Flame-resistant lab coatShould be worn fully buttoned to protect clothing and skin from potential splashes and spills.
Hand Protection Chemical-resistant gloves (Nitrile)Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Change gloves immediately if contaminated.
Eye Protection Safety goggles with side shieldsMust be worn at all times in the laboratory to protect against splashes.
Face Protection Face shieldTo be worn in addition to safety goggles when there is a significant risk of splashing, such as when handling larger volumes or during vigorous mixing.
Foot Protection Closed-toe shoesMust be worn to protect feet from spills and falling objects.
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential vapors. If aerosols may be generated, a risk assessment should be performed to determine if a respirator is necessary.

II. Operational Plan: Step-by-Step Handling Protocol

Due to the inherent instability of long-chain acyl-CoA compounds in aqueous solutions, it is recommended to prepare solutions fresh for each experiment.

Experimental Workflow:

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don appropriate PPE B Work in a chemical fume hood A->B C Allow compound to reach room temperature B->C D Prepare fresh solution in a suitable solvent C->D E Use calibrated equipment for transfer D->E F Keep container sealed when not in use E->F G Avoid generating aerosols F->G H Decontaminate spills immediately G->H I Dispose of waste in designated containers H->I J Follow institutional disposal guidelines I->J

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Always don the appropriate PPE as outlined in the table above before handling the compound.

    • Conduct all work in a certified chemical fume hood to ensure proper ventilation.

    • If the compound is stored at low temperatures, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the compound.

    • Prepare solutions fresh for each use. Long-chain acyl-CoA compounds are susceptible to hydrolysis.

  • Handling:

    • Use properly calibrated pipettes and other equipment to ensure accurate measurements and to minimize the risk of spills.

    • Keep the container tightly sealed when not in use to prevent solvent evaporation and potential contamination.

    • Handle the compound gently to avoid the generation of aerosols.

  • Spill Management:

    • In the event of a small spill, absorb the material with a non-flammable absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

III. Disposal Plan

As this compound is a biochemical compound and not classified as an acutely hazardous waste, it can typically be disposed of as non-hazardous chemical waste, provided it is not mixed with other hazardous materials.

Disposal Procedures:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate waste container.

    • It may be possible to decontaminate small amounts of aqueous solutions. One common method for decontaminating biological waste is to treat it with a 1:9 solution of bleach for at least 30 minutes before disposal down the drain with copious amounts of water, but you must check with your local EHS for approval of this method.

  • Solid Waste:

    • Contaminated solid waste, such as pipette tips, gloves, and absorbent materials, should be placed in a designated solid waste container.

    • This container should be clearly labeled as "Non-hazardous Chemical Waste" or as required by your institution.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste.

    • After rinsing, the container can typically be disposed of in the regular trash, but ensure any labels are defaced or removed.

Important Considerations:

  • Always consult your institution's specific waste disposal guidelines. Regulations can vary, and it is crucial to adhere to local policies.

  • Do not mix with incompatible waste streams.

  • Clearly label all waste containers with the full chemical name and any known hazards.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.